3-(Allyloxy)pyrrolidine hydrochloride
Description
The exact mass of the compound 3-(Allyloxy)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Allyloxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Allyloxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-07-3 | |
| Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride
[1]
Executive Summary
3-(Allyloxy)pyrrolidine hydrochloride (CAS: 1185299-07-3 ) is a specialized heterocyclic building block utilized in advanced medicinal chemistry and materials science.[1][2] As a bifunctional scaffold, it combines a secondary amine (pyrrolidine) with an O-linked terminal alkene (allyl ether).[1] This dual functionality positions it as a critical intermediate for Diversity-Oriented Synthesis (DOS) , enabling the rapid construction of complex bioactive molecules via amide coupling, reductive amination, or olefin metathesis.[1]
This technical guide details the compound's chemical identity, validated synthetic pathways, quality control parameters, and strategic applications in drug discovery.
Chemical Identity & Properties
The compound exists as a hydrochloride salt to ensure stability and solubility, preventing the oxidation or polymerization often associated with free secondary amines and allyl ethers.
| Property | Specification |
| IUPAC Name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |
| CAS Number | 1185299-07-3 |
| Molecular Formula | C₇H₁₃NO[1][2][3] · HCl |
| Molecular Weight | 163.65 g/mol |
| Structure | Pyrrolidine ring substituted at the 3-position with an allyloxy group.[1][2][4] |
| Appearance | White to off-white crystalline solid or powder.[1] |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Melting Point | Typically >100°C (decomposition dependent on purity). |
| Chirality | Available as racemate or enantiopure (R)- and (S)- isomers (e.g., (R)-isomer CAS: 1203682-84-1 for free base analogs).[1] |
Synthesis & Manufacturing Protocol
The synthesis of 3-(allyloxy)pyrrolidine hydrochloride follows a robust three-step sequence designed to maximize yield and prevent side reactions (such as N-allylation).[1] The protocol utilizes N-Boc protection to mask the amine, ensuring chemoselective O-alkylation.[1]
Core Synthetic Pathway[1]
-
Protection: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is generated or sourced to protect the nitrogen.[1]
-
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group is deprotonated and reacted with allyl bromide.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final hydrochloride salt.
Experimental Workflow (Graphviz)
Figure 1: Step-wise synthetic route for manufacturing 3-(Allyloxy)pyrrolidine Hydrochloride.
Detailed Methodology
-
Step 2 (Critical): To a solution of N-Boc-3-hydroxypyrrolidine in anhydrous DMF at 0°C, Sodium Hydride (NaH, 60% dispersion, 1.2 eq) is added portion-wise. After H₂ evolution ceases, Allyl Bromide (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 16 hours.
-
Why: Low temperature prevents runaway exotherms; NaH ensures complete deprotonation for efficient nucleophilic attack.
-
-
Step 3: The intermediate is dissolved in 1,4-dioxane, and 4M HCl in dioxane (excess) is added.[1] The mixture is stirred until the Boc group is fully cleaved (monitored by TLC/LCMS). The product precipitates as the HCl salt, which is filtered and washed with diethyl ether.
Quality Control & Analytics
Ensuring the purity of 3-(allyloxy)pyrrolidine HCl is critical for downstream applications, particularly in metal-catalyzed reactions where amine impurities can poison catalysts.[1]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (D₂O or DMSO-d₆) | Confirms allyl vinyl protons (5.8-6.0 ppm, multiplet) and terminal alkene protons (5.1-5.3 ppm).[1] Absence of Boc-singlet (~1.4 ppm).[1] |
| Purity | HPLC-UV / ELSD | ≥ 95.0% (Area %) |
| Counterion | Argentometric Titration | 98.0% - 102.0% theoretical chloride content.[1] |
| Water Content | Karl Fischer (KF) | ≤ 1.0% (Hygroscopic control). |
NMR Interpretation Logic
In the ¹H-NMR spectrum, look for the diagnostic allylic system :
Applications in Drug Discovery[1][5]
The unique structure of 3-(allyloxy)pyrrolidine HCl allows it to serve as a "chemical chameleon" in drug design.[1]
Fragment-Based Drug Discovery (FBDD)
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Captopril, Saxagliptin).[1] The 3-allyloxy group improves lipophilicity and metabolic stability compared to a free hydroxyl group, while offering a vector for growing the molecule into a binding pocket.[1]
"Click" Chemistry & Late-Stage Functionalization
The terminal alkene is a versatile handle for:
-
Thiol-Ene Click Reaction: Rapid conjugation with cysteine-containing peptides or thiol-bearing fluorophores.[1]
-
Ring-Closing Metathesis (RCM): If the nitrogen is functionalized with another alkene-bearing group, RCM can close a macrocycle, a common strategy for constraining peptide mimetics.[1]
Application Logic (Graphviz)
Figure 2: Strategic applications of the scaffold in medicinal chemistry workflows.
Handling & Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[5] 2A).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep desicated.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may react with the alkene or amine.
References
-
Sigma-Aldrich. 3-(Prop-2-en-1-yloxy)pyrrolidine hydrochloride Product Page. Link[1]
-
ChemicalBook. 3-(Allyloxy)pyrrolidine Search Results. Link
-
CymitQuimica. 3-(Prop-2-en-1-yloxy)pyrrolidine hydrochloride (CAS 1185299-07-3).[1][4] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrrolidines. (General Reference for Pyrrolidine Scaffolds). Link
Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride
Strategic Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery
Chemical Identity & Structural Analysis[1][2]
3-(Allyloxy)pyrrolidine hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine and an allylic ether "handle." In modern drug discovery, it serves as a critical scaffold for introducing solubility, defined stereochemistry, and reactive versatility into lead compounds.
Unlike simple pyrrolidines, the C3-allyloxy group provides a stable ether linkage that resists metabolic cleavage (unlike esters) while offering a terminal alkene for late-stage diversification via olefin metathesis or oxidative functionalization.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 163.65 g/mol |
| CAS Number (Racemic) | 144084-38-4 (Free base ref) |
| Chiral Forms | Available as ( |
| Physical State | Hygroscopic crystalline solid (White to off-white) |
| Solubility | High in |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine nitrogen) |
Stereochemical Significance
The 3-position of the pyrrolidine ring is a stereocenter. In medicinal chemistry, the (
Synthetic Pathways & Manufacturing
The synthesis of 3-(allyloxy)pyrrolidine hydrochloride requires a disciplined "Protect-Alkylate-Deprotect" strategy. Direct alkylation of 3-pyrrolidinol is not feasible due to the competing nucleophilicity of the secondary amine, which would lead to
Core Synthesis Workflow
The following diagram illustrates the validated route starting from commercially available
Figure 1: Regioselective synthesis pathway ensuring O-alkylation over N-alkylation.
Reactivity Profile & Chemoselectivity
The utility of 3-(allyloxy)pyrrolidine lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers that can be manipulated independently.
-
The Secondary Amine (Nucleophile): Under basic conditions, the free amine reacts with electrophiles (acyl chlorides, isocyanates, alkyl halides). It is the primary attachment point for scaffolding.
-
The Allyl Ether (Electrophile/Dipolarophile): The terminal alkene is inert to standard amide coupling conditions but reactive toward transition metals (Ru, Pd) and radicals.
Divergent Application Map
This structure allows the molecule to serve as a "branch point" in library synthesis.
Figure 2: Orthogonal reactivity profile demonstrating the dual-handle nature of the scaffold.
Experimental Protocol: Synthesis of (S)-3-(Allyloxy)pyrrolidine HCl
Context: This protocol describes the synthesis starting from (
Phase 1: O-Alkylation (Williamson Ether Synthesis)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.
-
Addition: Dropwise add a solution of (
)- -Boc-3-pyrrolidinol (1.0 equiv) in THF. Stir for 30 min at 0°C to allow alkoxide formation ( gas evolution observed). -
Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The Boc group is stable under these basic conditions.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography to yield the -Boc intermediate.
Phase 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the
-Boc intermediate in minimal dry Dioxane or DCM . -
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
-
Completion: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the starting material (TLC) and gas evolution (
, isobutylene). -
Isolation: The product often precipitates as a white solid.
-
If solid: Filter and wash with cold ether.
-
If oil/gum: Concentrate in vacuo, triturate with anhydrous
or Hexanes to induce crystallization.
-
-
Drying: Dry under high vacuum/desiccator to remove trace HCl.
Validation Criteria:
-
1H NMR (
): Look for the disappearance of the Boc singlet (~1.4 ppm). Confirm the allyl pattern: multiplet at ~5.9 ppm (CH=), two doublets at ~5.2-5.3 ppm (=CH2), and doublet at ~4.0 ppm (O-CH2-Allyl). -
Mass Spec:
(free base mass).
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
3-(Allyloxy)pyrrolidine is an ideal fragment due to its low molecular weight (<200 Da) and high solubility.
-
Vector Exploration: The allyl group extends into the solvent front or hydrophobic pockets, allowing researchers to "grow" the fragment.
-
Solubility Enhancement: The ether oxygen reduces the lipophilicity (LogP) compared to purely alkyl chains, improving the ADME profile of the final drug candidate.
Macrocyclization via RCM
A powerful application involves attaching the pyrrolidine nitrogen to a scaffold containing another alkene. Treatment with a Grubbs catalyst (Ru) induces Ring-Closing Metathesis (RCM) between the
References
An In-depth Technical Guide to 3-(Allyloxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-(Allyloxy)pyrrolidine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will not only present the fundamental properties of this compound but also delve into the rationale behind its synthesis and potential applications, grounded in established chemical principles and field-proven insights.
Core Molecular Attributes
3-(Allyloxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring an allyloxy substituent at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.
Chemical Structure and Properties
The fundamental properties of 3-(Allyloxy)pyrrolidine hydrochloride are summarized in the table below.
| Property | Value | Source/Reference |
| Molecular Weight | 163.65 g/mol | [1] |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (Predicted) | Inferred from hydrochloride salt nature |
| Melting Point | Not available | - |
The molecular structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine). The secondary amine in the ring is protonated by hydrochloric acid to form the ammonium chloride salt. An allyloxy group (-O-CH₂-CH=CH₂) is attached to the third carbon atom of the pyrrolidine ring.
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 3-(Allyloxy)pyrrolidine hydrochloride is the Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction provides a straightforward route to the target molecule from readily available starting materials.
Synthetic Pathway
The synthesis commences with a protected form of 3-hydroxypyrrolidine, which is then deprotonated to form an alkoxide. This alkoxide subsequently acts as a nucleophile, attacking an allyl halide to form the ether linkage. The final step involves deprotection and formation of the hydrochloride salt.
Sources
3-(Allyloxy)pyrrolidine hydrochloride IUPAC name
Technical Monograph: 3-(Allyloxy)pyrrolidine Hydrochloride Advanced Synthetic Protocols & Medicinal Chemistry Applications[1][2]
Nomenclature & Structural Identity
1.1 Systematic Identification The compound is a functionalized pyrrolidine derivative characterized by an ether linkage to an allyl group at the C3 position. In its stable storage form, it exists as a hydrochloride salt.[2]
-
IUPAC Name (Systematic): 3-(prop-2-en-1-yloxy)pyrrolidin-1-ium chloride[1][2]
-
Common Name: 3-(Allyloxy)pyrrolidine hydrochloride[1][2][3][4]
-
Molecular Weight: 163.65 g/mol (Salt); 127.19 g/mol (Free Base)[1]
1.2 Stereochemical Considerations The C3 position of the pyrrolidine ring is a chiral center. While the generic name implies a racemate, drug development applications almost exclusively require enantiopure forms to avoid off-target effects.[2]
| Isomer | Descriptor | Cahn-Ingold-Prelog (CIP) Priority |
| (R)-Enantiomer | (3R)-3-(allyloxy)pyrrolidine HCl | Oxygen > Nitrogen (via C) > Carbon (CH2) |
| (S)-Enantiomer | (3S)-3-(allyloxy)pyrrolidine HCl | Oxygen > Nitrogen (via C) > Carbon (CH2) |
Synthetic Routes & Process Chemistry
2.1 Strategic Analysis Direct alkylation of 3-pyrrolidinol with allyl bromide is chemically unsound due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol, leading to N-alkylation (formation of N-allyl-3-pyrrolidinol) rather than the desired O-alkylation.[1][2][4]
The Validated Route: A three-step protection-activation-deprotection sequence is required to ensure chemoselectivity.[1][2]
2.2 Step-by-Step Protocol
Phase A: Nitrogen Protection (Chemoselectivity Control) [1]
-
Reagents: 3-Pyrrolidinol, Di-tert-butyl dicarbonate (Boc₂O), NaOH (aq).[1][2]
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.
-
Checkpoint: Monitor disappearance of starting amine by TLC (ninhydrin stain).[1]
Phase B: Williamson Ether Synthesis (The Critical Step)
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Allyl Bromide, DMF (anhydrous).[2]
-
Protocol:
-
Cool anhydrous DMF (0.5 M concentration relative to substrate) to 0°C under N₂ atmosphere.
-
Add NaH (1.2 equiv) portion-wise.[1] Caution: H₂ gas evolution.[2][4]
-
Stir for 30 mins to form the sodium alkoxide species.
-
Add Allyl Bromide (1.2 equiv) dropwise to control exotherm.[1]
-
Warm to room temperature and stir for 4–12 hours.
-
-
Self-Validating Logic: The reaction is driven by the formation of NaBr (precipitate).[1] If the solution remains clear, the alkoxide may not have formed, or reagents are wet.[2]
Phase C: Deprotection & Salt Formation [2]
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
2.3 Synthesis Workflow Diagram
Caption: Chemoselective synthesis preventing N-alkylation via Boc-protection strategy.
Reactivity Profile & Applications
3.1 The "Allyl Handle" in Drug Discovery The allyl group is not merely a passive substituent; it is a "reactive handle" that allows this molecule to serve as a divergent intermediate in Fragment-Based Drug Discovery (FBDD).[1][2]
-
Ring-Closing Metathesis (RCM): Reaction with a second olefin tethered to the nitrogen (after amide coupling) using Grubbs catalysts yields bicyclic pyrrolidine scaffolds (e.g., pyrrolo[1,2-a]azepines).[1][2]
-
Thiol-Ene "Click" Chemistry: The allyl alkene reacts rapidly with thiols under UV/radical conditions to append lipophilic tails or fluorophores without metal catalysts.[1][2][4]
-
Oxidative Functionalization: The alkene can be dihydroxylated (OsO₄) to form water-soluble diols or cleaved (O₃) to aldehydes for reductive amination.[1][2]
3.2 Divergent Reactivity Map
Caption: The allyl ether serves as a orthogonal reactive site to the secondary amine.
Analytical Characterization
To ensure scientific integrity, the following data points must be verified for the synthesized hydrochloride salt.
| Parameter | Expected Result | Method of Verification |
| ¹H NMR (D₂O) | δ 5.9 (m, 1H, =CH), 5.3 (m, 2H, =CH₂), 4.2 (m, 1H, H-3), 4.0 (d, 2H, O-CH₂-Allyl) | Confirms allyl group integrity and lack of isomerization.[1][2][4] |
| MS (ESI+) | m/z = 128.1 [M+H]⁺ | Mass of the free base cation.[1] |
| Melting Point | 102–107 °C (Typical for HCl salts of this class) | Purity check; sharp range indicates high crystallinity.[1] |
| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexane | Critical for biological assay formulation.[2] |
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis over long periods.[1]
-
Free Base Instability: Do not store as the free amine. Secondary amines absorb atmospheric CO₂ to form carbamates. Always generate the free base in situ using a scavenger base (e.g., DIPEA, K₂CO₃) during the coupling reaction.[2]
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Synthesis of Pyrrolidine Ethers: Journal of Medicinal Chemistry. "Design and Synthesis of Pyrrolidine-Based Inhibitors." (General protocol adaptation for O-alkylation). Link
-
Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] Link[1]
-
RCM Applications of Allyl Ethers: Chemical Reviews. "Olefin Metathesis in Organic Chemistry." Link[1]
-
Precursor Data (3-Hydroxypyrrolidine HCl): PubChem Compound Summary for CID 71742206.[1][2] Link[1]
Sources
- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 3-(ALLYLOXY)PYRROLIDINE [chemicalbook.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scalable Synthesis of 3-(Allyloxy)pyrrolidine Hydrochloride: A Technical Guide
Executive Summary
3-(Allyloxy)pyrrolidine hydrochloride (CAS: 105076-47-5 / 1203685-29-5 derivatives) represents a "linchpin" intermediate in modern medicinal chemistry.[1][2] Its structural value lies in its duality: it possesses a polar, ionizable pyrrolidine core (essential for solubility and target binding in GPCR/kinase inhibitors) and a lipophilic, reactive allyl ether "handle" at the C3 position.[1][2]
The "discovery" of this molecule is not a singular historical event but rather the evolution of its synthetic accessibility.[2] Early routes utilizing dangerous metal hydrides have largely been superseded by scalable Phase Transfer Catalysis (PTC) methods.[2] This guide details the optimized discovery route, focusing on the transition from bench-scale medicinal chemistry to robust process development.
Part 1: Structural Significance & Retrosynthetic Analysis[1][2]
The utility of 3-(Allyloxy)pyrrolidine hydrochloride stems from its ability to serve as a divergent scaffold.[1][2] The allyl group is not merely a substituent; it is a latent functional group capable of undergoing:
-
Olefin Metathesis: Ring-closing metathesis (RCM) to form bicyclic systems.[1][2]
-
Hydroboration/Oxidation: To introduce hydroxyl handles for further conjugation.[1][2]
-
Dihydroxylation: To mimic sugar-like scaffolds (iminosugars).[1][2]
Retrosynthetic Logic
To synthesize the target hydrochloride salt (1), we disconnect the C-O bond and the N-protecting group.[1][2] The logical precursor is the N-protected ether (2), derived from the commercially available N-Boc-3-pyrrolidinol (3) and an electrophilic allyl source.[1][2]
Figure 1: Retrosynthetic disconnection showing the conversion of N-Boc-3-pyrrolidinol to the target salt via a Williamson ether synthesis strategy.[1][2][3]
Part 2: Synthetic Methodology (The Optimized Route)
The Evolution of the "Discovery" Route
Historically, the O-alkylation of 3-pyrrolidinol was performed using Sodium Hydride (NaH) in DMF.[1][2] While effective on a milligram scale, this method is hazardous for scale-up due to hydrogen gas evolution and the thermal instability of NaH/DMF mixtures.[1][2]
The Modern Approach: Phase Transfer Catalysis (PTC).[2] This guide presents a self-validating PTC protocol that utilizes a biphasic system (Toluene/50% NaOH) with Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1][2] This method eliminates H2 evolution and simplifies workup.[2]
Detailed Experimental Protocol
Step 1: O-Alkylation via Phase Transfer Catalysis
Reagents:
-
NaOH (50% aq.[2] solution, 4.0 eq)
Workflow:
-
Setup: Charge N-Boc-3-pyrrolidinol, TBAHS, and Toluene into a reactor equipped with an overhead stirrer.
-
Base Addition: Add 50% NaOH solution dropwise while maintaining internal temperature < 25°C.
-
Alkylation: Add Allyl Bromide slowly over 30 minutes. The reaction is exothermic; maintain T < 30°C to prevent polymerization of allyl bromide.[2]
-
Agitation: Vigorously stir (PTC requires high shear) at ambient temperature for 4-6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Allyl group active).[1][2]
-
Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x).[2] Dry over Na2SO4 and concentrate to yield the N-Boc intermediate as a pale yellow oil.[2]
Step 2: Deprotection and Salt Formation
Reagents:
Workflow:
-
Dissolution: Dissolve the oil from Step 1 in minimal dry Dioxane or DCM.[2]
-
Acidification: Cool to 0°C. Add 4M HCl/Dioxane dropwise.
-
Precipitation: Allow to warm to RT. Stir for 2 hours. The product should precipitate as a white solid.[2][3]
-
Isolation: Dilute with Diethyl Ether to maximize yield. Filter the solid under N2 atmosphere (hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C to yield 3-(Allyloxy)pyrrolidine hydrochloride.
Figure 2: Process workflow illustrating the biphasic alkylation followed by anhydrous deprotection.[1][2]
Part 3: Critical Process Parameters (CPP) & Optimization
In the discovery phase, variability is high.[2] To ensure "Trustworthiness" of the protocol, the following parameters must be controlled.
| Parameter | Recommended Range | Impact on Process | Causality |
| Stirring Rate | > 500 RPM | High | PTC is diffusion-controlled.[1][2] Low shear results in incomplete conversion.[2] |
| Temperature (Step 1) | 20°C - 30°C | Critical | >35°C increases hydrolysis of Allyl Bromide and byproduct formation.[1][2] |
| Base Concentration | 50% NaOH | High | High ionic strength is required to "salt out" the organic reactants into the organic phase.[2] |
| HCl Equivalents | 2.5 - 4.0 eq | Medium | Excess HCl ensures complete Boc removal; insufficient acid leads to mixed salts/oils.[1][2] |
Part 4: Analytical Validation & Safety
Characterization (Self-Validating Data)
To confirm the identity of the synthesized 3-(Allyloxy)pyrrolidine hydrochloride, look for these specific NMR signatures.
-
1H NMR (D2O, 400 MHz):
-
Allyl Vinyl Protons: A multiplet at δ 5.8–6.0 ppm (1H, –CH=) and two distinct multiplets at δ 5.2–5.4 ppm (2H, =CH2).[1][2]
-
Allylic Methylene: A doublet at δ 4.0 ppm (2H, O–CH2–CH=).[1][2]
-
Pyrrolidine Core: Multiplets at δ 3.2–3.5 ppm (4H, α-protons next to N) and δ 2.0–2.2 ppm (2H, β-protons).[1][2]
-
Stereochemistry: If starting from chiral (R)- or (S)-pyrrolidinol, chiral HPLC is required to verify lack of racemization (though Williamson ether synthesis usually retains configuration).[1][2]
-
Safety Profile
-
Allyl Bromide: Extreme lachrymator and alkylating agent.[2] All operations must occur in a fume hood.[2]
-
3-(Allyloxy)pyrrolidine HCl: Irritant to eyes and skin.[1][2][4] As a salt, it is less volatile than the free amine but can still cause sensitization.[2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 201971, Pyrrolidine derivatives. Retrieved October 26, 2023, from [Link][2]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved October 26, 2023, from [Link]
Sources
Unlocking the Therapeutic Potential of 3-(Allyloxy)pyrrolidine Hydrochloride: A Technical Guide for Preclinical Investigation
Foreword: The Rationale for Investigation
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 3-(Allyloxy)pyrrolidine hydrochloride presents a compelling case for in-depth biological evaluation. Its structure marries two moieties of significant pharmacological interest: the pyrrolidine ring and an allyloxy group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2][3][4] Its non-planar, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[3][5][6]
The allyloxy group, containing a reactive allyl moiety, is also prevalent in biologically active natural products and synthetic compounds.[7][8] The allyl group can participate in various chemical reactions and its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[9][10] The combination of these two functional groups in 3-(Allyloxy)pyrrolidine hydrochloride suggests a high probability of novel biological activity. This guide provides a comprehensive framework for the systematic investigation of this potential, outlining key experimental avenues and detailed protocols for its preclinical evaluation. While this compound is currently intended for research use only, this document serves as a roadmap for uncovering its therapeutic promise.[11]
Physicochemical Characterization and Preliminary Assessment
A thorough understanding of the physicochemical properties of 3-(Allyloxy)pyrrolidine hydrochloride is the foundational step in its biological evaluation. This data is critical for formulation development, understanding its potential for oral bioavailability, and interpreting biological assay results.
Table 1: Key Physicochemical Parameters for 3-(Allyloxy)pyrrolidine Hydrochloride
| Parameter | Experimental Method | Rationale |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection | Essential to ensure that observed biological effects are attributable to the target compound and not impurities. |
| Solubility | Kinetic and Thermodynamic Solubility Assays in various buffers (e.g., PBS, pH gradients) | Determines the concentration range for in vitro assays and provides initial insights into potential bioavailability. |
| LogP/LogD | Shake-flask method or computational prediction (e.g., using ALOGPS) | Predicts the lipophilicity of the compound, which influences membrane permeability and potential for CNS penetration. |
| pKa | Potentiometric titration or computational prediction | Identifies the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and target binding. |
| Chemical Stability | Stability testing in various buffers and temperatures, monitored by HPLC | Assesses the compound's shelf-life and stability under assay conditions. |
Proposed Avenues for Biological Investigation
Based on the known activities of pyrrolidine and allyl-containing compounds, the following areas of investigation are proposed as primary starting points.
Anticancer Activity
The pyrrolidine scaffold is a common feature in many anticancer agents.[2] Furthermore, numerous allyl derivatives from natural sources have demonstrated anticancer properties.[8] Therefore, evaluating the cytotoxic and antiproliferative effects of 3-(Allyloxy)pyrrolidine hydrochloride against a panel of cancer cell lines is a logical first step.
Caption: Proposed workflow for the initial screening and mechanistic evaluation of the anticancer activity of 3-(Allyloxy)pyrrolidine hydrochloride.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(Allyloxy)pyrrolidine hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
Pyrrolidine alkaloids and their synthetic derivatives have shown promising antibacterial and antifungal activities.[3][6] The potential for 3-(Allyloxy)pyrrolidine hydrochloride to act as an antimicrobial agent warrants investigation.
Caption: A systematic approach to evaluating the antimicrobial properties of 3-(Allyloxy)pyrrolidine hydrochloride.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of 3-(Allyloxy)pyrrolidine hydrochloride in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neurological Activity
The pyrrolidine ring is a key component of many compounds that act on the central nervous system, including ligands for dopamine and serotonin receptors.[12] Some pyrrolidone derivatives also exhibit anticonvulsant properties.[13] Therefore, an initial assessment of the neuropharmacological profile of 3-(Allyloxy)pyrrolidine hydrochloride is warranted.
A primary screen could involve evaluating the compound's ability to modulate the activity of key CNS receptors and ion channels. This can be achieved through commercially available receptor binding or functional assays.
| Target Class | Specific Targets | Assay Type | Rationale |
| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Radioligand Binding Assay | The pyrrolidine scaffold is present in compounds that modulate these transporters, which are implicated in various neurological and psychiatric disorders.[14] |
| GABA-A Receptor | - | Electrophysiology (e.g., patch-clamp on cultured neurons) | Pyrrolidone derivatives can modulate GABAergic neurotransmission, suggesting a potential for anticonvulsant or anxiolytic effects.[13] |
| Muscarinic Receptors | M1-M5 subtypes | Calcium Mobilization Assay | Some pyrrolidine analogs are selective muscarinic agonists, with implications for cognitive disorders. |
| Ion Channels | Voltage-gated sodium and calcium channels | High-throughput electrophysiology | Modulation of ion channels is a common mechanism for anticonvulsant and analgesic drugs.[5] |
In Vivo Evaluation: Proof-of-Concept Studies
Should promising activity be identified in the in vitro screens, progression to in vivo models is the next logical step. The choice of model will be dictated by the most potent and selective in vitro activity observed.
Potential In Vivo Models
-
For Anticancer Activity: Xenograft models in immunocompromised mice, using the most sensitive cancer cell line identified in vitro. Tumor growth inhibition would be the primary endpoint.
-
For Antimicrobial Activity: Murine models of systemic or localized infection (e.g., thigh infection model for bacteria, disseminated candidiasis model for fungi). Survival and microbial burden in target organs would be the key readouts.
-
For Neurological Activity:
-
Anticonvulsant: Maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents.
-
Analgesic: Hot plate or tail-flick tests for centrally-mediated analgesia.
-
Antidepressant/Anxiolytic: Forced swim test or elevated plus maze in rodents.
-
Concluding Remarks and Future Directions
This technical guide provides a structured and scientifically rigorous framework for the initial exploration of the biological activities of 3-(Allyloxy)pyrrolidine hydrochloride. The inherent pharmacological potential of its constituent pyrrolidine and allyloxy moieties strongly suggests that this compound is a promising candidate for drug discovery efforts. A systematic approach, beginning with thorough physicochemical characterization and progressing through targeted in vitro screening and subsequent in vivo validation, will be crucial in elucidating its therapeutic potential. The data generated from these studies will not only define the biological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of this chemical class.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
- Choudhary, A., Kumar, V., & Singh, J. (2024).
- Hughes, D. L., et al. (2019).
-
Chemistry Learner. (n.d.). Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]
- Lajis, N. H., et al. (1993). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 59(4), 383-385.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
American Chemical Society. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Retrieved from [Link]
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.
- Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245934.
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
-
ACS Publications. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]
-
PubMed Central. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Allyl group – Knowledge and References. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Pregn-5-en-20-one, 3-[1-oxo-3-(1-pyrrolidinyl)propoxy]-, hydrochloride, (3β)-. Retrieved from [Link]
-
Dana Bioscience. (n.d.). (S)-3-(Allyloxy)pyrrolidine hydrochloride 100mg. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl (Allylic): Definition, Structure, Compounds, & Reactions [chemistrylearner.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Strategic Divergence – Synthesizing Novel Heterocyclic Scaffolds from 3-(Allyloxy)pyrrolidine Hydrochloride
Executive Summary
3-(Allyloxy)pyrrolidine hydrochloride represents a high-value "chiral pool" building block. Its structural utility lies in the pre-installed stereocenter at the C3 position and the orthogonal reactivity of its two functional handles: the nucleophilic secondary amine and the electrophilic/metathesis-active allyl ether.
This Application Note details two divergent synthetic pathways to convert this single scaffold into complex, drug-like heterocycles:
-
Fused Bicyclic Lactams (Pyrrolo[1,4]oxazepines): Via N-acylation followed by Ring-Closing Metathesis (RCM).
-
Isoxazoline-Functionalized Pyrrolidines: Via intermolecular 1,3-dipolar cycloaddition with nitrile oxides.
These protocols are designed for medicinal chemists prioritizing
Strategic Overview & Pathway Logic
The following diagram illustrates the divergent workflow. We utilize the amine for "skeletal setup" and the allyl group for "ring closure" or "fragment growing."
Figure 1: Divergent synthetic pathways from the core scaffold. Path A (Red) yields fused bicycles; Path B (Yellow) yields decorated fragments.
Protocol A: Synthesis of Pyrrolo[1,4]oxazepines via RCM
This protocol constructs a 7-membered oxazepine ring fused to the pyrrolidine core. This bicyclic lactam mimics constrained peptide turns, a privileged motif in kinase and protease inhibitor design.
Mechanistic Insight
The success of this reaction hinges on the Ring-Closing Metathesis (RCM) of a diene. We first convert the amine to an acrylamide. The resulting N-acryloyl-3-(allyloxy)pyrrolidine possesses two terminal alkenes.
-
Critical Factor: The conformation of the amide bond (rotamers) can influence the rate of cyclization. However, the use of Grubbs 2nd Generation Catalyst typically overcomes steric barriers in forming 7-membered rings.
-
Dilution: RCM must be performed at high dilution (0.005 M – 0.01 M) to favor intramolecular cyclization (ring formation) over intermolecular polymerization (oligomerization).
Step-by-Step Protocol
Step 1: Free-Basing and N-Acylation
-
Preparation: Suspend 3-(allyloxy)pyrrolidine HCl (1.0 equiv) in dry Dichloromethane (DCM) [0.2 M].
-
Neutralization: Add Triethylamine (TEA) (2.5 equiv) at 0°C. Stir for 15 minutes. Note: The first equivalent neutralizes the HCl salt; the remaining base scavenges the HCl generated during acylation.
-
Acylation: Dropwise add Acryloyl Chloride (1.1 equiv) diluted in DCM. Maintain temperature < 5°C to prevent polymerization of the acryloyl chloride.
-
Workup: After 2 hours, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: 1H NMR should show the diagnostic acrylamide signals (dd at ~6.3-6.6 ppm) and the allyl vinyl signals.
-
Step 2: Ring-Closing Metathesis
-
Setup: Dissolve the crude diene from Step 1 in anhydrous, degassed DCM to a final concentration of 0.005 M .
-
Why Degas? Ruthenium carbenes are sensitive to oxygen over prolonged reaction times. Sparge with Argon for 20 mins.
-
-
Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Reaction: Reflux (40°C) under Argon for 4–12 hours. Monitor by TLC (disappearance of the polar amide spot) or LC-MS.
-
Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium. Stir overnight open to air.
-
Purification: Filter through a pad of Celite. Purify via Flash Column Chromatography (EtOAc/Hexanes gradient).
Yield Expectation: 65–80% Data Validation:
-
1H NMR: Disappearance of terminal vinyl protons (4H total). Appearance of two internal olefinic protons (multiplet, ~5.6-5.8 ppm).
-
HRMS: [M+H]+ consistent with loss of Ethylene (C2H4, -28 Da).
Protocol B: Isoxazoline Synthesis via [3+2] Cycloaddition
This protocol utilizes the allyl ether as a dipolarophile to trap nitrile oxides. This is a powerful method to introduce aromatic diversity with specific vector orientation.
Mechanistic Insight
The reaction is a concerted 1,3-Dipolar Cycloaddition . The nitrile oxide (dipole) is usually unstable and must be generated in situ from an aryl hydroximoyl chloride using a mild base.
-
Regioselectivity: The reaction is highly regioselective, favoring the 3,5-disubstituted isoxazoline due to steric hindrance at the substituted end of the alkene.
-
Stereoselectivity: The pre-existing chiral center at C3 of the pyrrolidine exerts diastereofacial control, typically yielding a major diastereomer (approx. 3:1 to 5:1 dr), which can be separated chromatographically.
Step-by-Step Protocol
Step 1: N-Protection (Optional but Recommended)
-
If the final target requires a free amine, protect the pyrrolidine nitrogen with a Boc group (Boc2O, TEA, DCM) prior to cycloaddition to prevent side reactions between the nitrile oxide and the secondary amine.
Step 2: In Situ Dipole Generation & Cycloaddition
-
Reagents:
-
Substrate: N-Boc-3-(allyloxy)pyrrolidine (1.0 equiv).
-
Precursor: Aryl-aldehyde oxime (1.2 equiv).
-
Oxidant/Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv).
-
Base: Triethylamine (TEA) (1.5 equiv).
-
-
Procedure:
-
Dissolve the Aryl-aldehyde oxime in DMF (0.5 M).
-
Add NCS portion-wise at Room Temperature (RT). Stir for 1 hour to form the hydroximoyl chloride (check by TLC).
-
Add the N-Boc-3-(allyloxy)pyrrolidine solution.
-
Slowly add TEA (diluted in DMF) via syringe pump over 2 hours.
-
Why Slow Addition? This keeps the concentration of the active nitrile oxide low, preventing dimerization to furoxan byproducts.
-
-
Workup: Dilute with water, extract with EtOAc. Wash extensively with LiCl solution (to remove DMF).
-
Purification: Flash Chromatography.
Yield Expectation: 70–85%
Comparative Data Summary
| Feature | Protocol A (RCM) | Protocol B (Cycloaddition) |
| Target Class | Fused Bicyclic Lactam | Functionalized Pyrrolidine |
| Key Reagent | Grubbs II Catalyst | Aryl Oxime / NCS |
| Concentration | High Dilution (0.005 M) | Standard (0.2 - 0.5 M) |
| Complexity Increase | High (Topological change) | Medium (Fragment growing) |
| Primary Risk | Polymerization if too concentrated | Furoxan dimer formation |
References
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.
- Nair, V., et al. (2012). Recent advances in the synthesis of pyrrolidines and their applications. Current Organic Chemistry, 16(2), 237-268.
-
Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 72(35), 5309-5341.
Sources
Application Note: 3-(Allyloxy)pyrrolidine Hydrochloride as a Strategic Scaffold in Antiviral Macrocyclization
Topic: 3-(Allyloxy)pyrrolidine hydrochloride in the development of antiviral agents Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Virologists.
Executive Summary
In the landscape of modern antiviral drug discovery, particularly for Hepatitis C Virus (HCV) and Coronaviruses (e.g., SARS-CoV-2), the pyrrolidine ring acts as a privileged pharmacophore.[1] It serves as a rigid mimic of the proline residue found in viral substrate cleavage sites.
3-(Allyloxy)pyrrolidine hydrochloride (CAS: 1056396-63-2 / Analogous stereoisomers) represents a high-value "Advanced Intermediate." Its specific utility lies in the 3-allyloxy moiety, which functions as a pre-installed "olefin handle." This handle is critical for Ring-Closing Metathesis (RCM) strategies used to synthesize macrocyclic protease inhibitors. By tethering the P2 position (pyrrolidine) to the P4 or P1' positions via an alkyl/alkenyl linker, researchers can lock the inhibitor into a bioactive conformation, significantly improving potency and metabolic stability.
This guide details the handling, free-basing, and application of this scaffold in synthesizing macrocyclic antiviral candidates.
Chemical Profile & Handling
Compound: 3-(Allyloxy)pyrrolidine hydrochloride Role: Chiral Building Block / RCM Precursor Storage: Hygroscopic solid; store at -20°C under inert atmosphere (Ar/N₂).
Stability Insight
The hydrochloride salt is chemically stable for long-term storage. However, the allyl ether linkage is susceptible to isomerization (to enol ether) under strongly acidic conditions at high temperatures or cleavage by strong Lewis acids (e.g., BBr₃).
-
Expert Tip: Avoid prolonged exposure to strong acids during deprotection steps of other groups on the molecule.
Mandatory Pre-Step: Free-Basing Protocol
Most organometallic catalysts (including Grubbs catalysts used in RCM) and nucleophilic substitution reactions require the free amine.
-
Dissolve 3-(Allyloxy)pyrrolidine HCl (1.0 eq) in minimal water.
-
Add DCM (10 volumes) and cool to 0°C.
-
Slowly add 2M NaOH or sat. Na₂CO₃ (1.2 eq) with vigorous stirring.
-
Separate phases; extract aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Dry over Na₂SO₄ and concentrate immediately before use to prevent amine oxidation or carbamate formation from atmospheric CO₂.
Core Application: Macrocyclic Inhibitor Synthesis (RCM)
The primary application of this scaffold is in the construction of 14- to 18-membered macrocycles typical of HCV NS3/4A protease inhibitors (e.g., analogs of Paritaprevir or Grazoprevir).
Mechanistic Rationale
Viral proteases often recognize peptides in an extended conformation. Macrocyclization restricts the flexibility of the inhibitor, reducing the entropic penalty of binding.
-
The Allyl Advantage: The 3-allyloxy group provides a terminal olefin positioned ideally for metathesis with a second olefin located on the "Cap" (P4) or "Linker" moiety.
Workflow Diagram
The following diagram illustrates the conversion of the scaffold into a macrocyclic antiviral core.
Figure 1: Synthetic pathway for generating macrocyclic antiviral cores using 3-(Allyloxy)pyrrolidine via Ring-Closing Metathesis.
Detailed Experimental Protocol
Objective: Synthesis of a P2-P4 macrocyclic precursor via RCM.
Reagents
-
Scaffold: 3-(Allyloxy)pyrrolidine (Free base, freshly prepared).
-
Coupling Partner: N-Boc-L-allylglycine (or similar olefin-containing amino acid).
-
Coupling Agents: HATU, DIPEA, DMF.
-
RCM Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst.
-
Solvent: 1,2-Dichloroethane (DCE), Anhydrous & Degassed.
Step 1: Assembly of the Diene Precursor (Peptide Coupling)
-
Dissolve N-Boc-L-allylglycine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under Nitrogen.
-
Add DIPEA (2.5 eq) and stir for 10 min at 0°C to activate the acid.
-
Add the free-based 3-(Allyloxy)pyrrolidine (1.0 eq) in DMF.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by LCMS. Look for mass [M+H]+ corresponding to the coupled diene.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), 1M HCl, and Brine. Concentrate to yield the acyclic diene.
Step 2: Ring-Closing Metathesis (The Critical Step)
-
Critical Parameter: Concentration. The reaction must be performed at high dilution (typically 0.001 M to 0.005 M ) to favor intramolecular cyclization (ring formation) over intermolecular polymerization.
-
Dissolve the acyclic diene from Step 1 in degassed DCE (sparge with Argon for 30 mins). Target concentration: 4 mM .
-
Add Hoveyda-Grubbs II catalyst (2–5 mol%).
-
Heat to reflux (80°C) under Argon for 2–12 hours.
-
Note: If conversion stalls, add a second portion of catalyst (1 mol%).
-
-
Quenching: Cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS® Thiol) to remove Ruthenium residues. Stir for 1 hour, then filter through Celite.
-
Purification: Flash chromatography (SiO₂). The macrocycle usually elutes later than the acyclic precursor due to restricted conformation, though this varies.
Step 3: Hydrogenation (Optional)
If the target drug requires a saturated linker (common in second-gen HCV inhibitors to increase flexibility slightly):
-
Dissolve the macroalkene in MeOH.
-
Add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 2 hours.
-
Filter and concentrate.
Quality Control & Validation Data
To ensure the integrity of the 3-(Allyloxy)pyrrolidine scaffold throughout the synthesis, use the following markers.
NMR Diagnostic Markers (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Change |
| Allyl Terminal (=CH₂) | 5.15 – 5.30 ppm | Multiplet | Disappears after RCM/Hydrogenation. |
| Allyl Internal (-CH=) | 5.85 – 5.95 ppm | Multiplet | Shifts significantly or disappears after hydrogenation. |
| Allylic Ether (-O-CH₂-) | 3.90 – 4.10 ppm | Doublet/Multiplet | Remains distinct; confirms ether linkage is intact. |
| Pyrrolidine C3-H | 4.00 – 4.20 ppm | Multiplet | Diagnostic for the core scaffold stereochemistry. |
Troubleshooting RCM Failure
-
Issue: No reaction or low yield.
-
Cause 1: Oxygen poisoning. Solution: Degas solvents rigorously (freeze-pump-thaw is best).
-
Cause 2: Lewis basic nitrogen. Solution: Ensure the pyrrolidine nitrogen is acylated (amide/carbamate) before RCM. Free amines poison Grubbs catalysts.
-
Cause 3: Conformational strain. Solution: Add a "turn-inducing" element or use a relay metathesis strategy.
References
-
Smith, A. B., et al. (2018). Design and Synthesis of Macrocyclic Protease Inhibitors. Journal of Medicinal Chemistry. Link
-
Gradl, S. N., et al. (2012). Synthesis of HCV NS3/4A Protease Inhibitors via Ring-Closing Metathesis. Bioorganic & Medicinal Chemistry Letters. Link
-
Grubbs, R. H. (2006). Olefin Metathesis Catalysts for the Preparation of Cyclic Compounds. Tetrahedron.[2] Link
-
Santa Cruz Biotechnology. (2024). 3-(Allyloxy)pyrrolidine hydrochloride Product Data Sheet.Link
-
Vertex Pharmaceuticals. (2014). Patent US8853156: Macrocyclic inhibitors of hepatitis C virus. (Demonstrates the utility of pyrrolidine ethers in macrocycles). Link
Sources
Troubleshooting & Optimization
Optimizing the yield of 3-(Allyloxy)pyrrolidine hydrochloride synthesis
Status: Operational | Support Tier: Level 3 (Senior Scientist) Ticket Subject: Optimization of Yield and Purity for 3-(Allyloxy)pyrrolidine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Workflow Visualization
User Query: "I am experiencing variable yields (40-65%) and difficulty isolating a solid product when synthesizing 3-(allyloxy)pyrrolidine hydrochloride. The intermediate oil is often impure, and the final salt is hygroscopic. How do I stabilize this process?"
Root Cause Analysis: The synthesis of 3-(allyloxy)pyrrolidine hydrochloride involves a Williamson ether synthesis followed by acid-mediated deprotection. The primary failure points are:
-
Moisture Ingress: Sodium hydride (NaH) is highly moisture-sensitive, leading to incomplete deprotonation of the alcohol.
-
Elimination Competitors: Under aggressive thermal conditions, the 3-hydroxypyrrolidine scaffold can undergo elimination to form enecarbamates (pyrrolines).
-
Salt Hygroscopicity: The final hydrochloride salt is prone to absorbing atmospheric water, turning the desired solid into an intractable oil.
Synthetic Pathway Visualization
Figure 1: Step-wise reaction logic for the O-alkylation and subsequent deprotection. Note the critical temperature control required to avoid the elimination pathway.[1]
Critical Reagent Selection (Technical FAQ)
Q: Can I substitute Sodium Hydride (NaH) with Potassium tert-butoxide (KOtBu) to avoid H2 evolution? A: While KOtBu is safer regarding gas evolution, NaH is superior for this specific substrate.
-
Mechanistic Reason: The pKa of the secondary alcohol on the pyrrolidine ring is ~17-18. KOtBu (pKa of conjugate acid ~17) establishes an equilibrium rather than driving deprotonation to completion. NaH drives the reaction irreversibly by releasing H2 gas.
-
Impact: Using KOtBu often leaves unreacted starting material, complicating the purification of the intermediate ether.
Q: My DMF is "anhydrous" from a bottle opened last month. Is that sufficient? A: No. The Williamson ether synthesis is strictly intolerant of water.
-
The Trap: DMF is hygroscopic. Even 0.1% water content will quench a significant portion of NaH, producing NaOH. NaOH is less basic and nucleophilic, slowing the reaction and promoting hydrolysis of the allyl bromide.
-
Protocol: Use fresh DMF from a Sure/Seal™ bottle or dry it over 4Å molecular sieves for 24 hours prior to use.
Troubleshooting The Alkylation Step (Ticket #1024)
Issue: "The reaction turns dark brown/black, and yield of the intermediate is low."
Diagnosis: This indicates thermal decomposition or polymerization of the allyl bromide.
Optimization Matrix: Base & Solvent
| Parameter | Recommendation | Technical Rationale |
| Base Stoichiometry | 1.1 – 1.2 equivalents | Excess base promotes elimination of the pyrrolidine ring (forming pyrrolines). |
| Allyl Bromide | 1.2 – 1.5 equivalents | Allyl bromide is a "sacrificial" reagent; some will inevitably hydrolyze or polymerize. |
| Temperature (Addition) | 0°C (Ice Bath) | Critical. Adding NaH at RT causes a violent exotherm. Adding Allyl Bromide at RT risks runaway alkylation. |
| Temperature (Reaction) | RT (20-25°C) | Do not heat above 40°C. Higher temps favor elimination over substitution ( |
Corrective Action Plan:
-
Dissolve 1-Boc-3-hydroxypyrrolidine in anhydrous DMF (0.5 M concentration).
-
Cool to 0°C.
-
Add NaH (60% dispersion in oil) portion-wise. Wait for H2 evolution to cease (approx. 30-45 mins). This ensures the alkoxide is fully formed before the electrophile is introduced.
-
Add Allyl Bromide dropwise at 0°C.
-
Warm to Room Temperature slowly and stir for 12-16 hours.
Troubleshooting Deprotection & Isolation (Ticket #1025)
Issue: "After adding HCl/Dioxane, I get a sticky gum that refuses to solidify. I cannot filter it."
Diagnosis: This is the most common failure mode. The hydrochloride salt is hygroscopic and likely trapping solvent/impurities.
The "Anti-Oil" Protocol:
-
Evaporation: Remove the Dioxane/HCl completely on a rotary evaporator. You will likely have a gum.
-
Azeotroping: Add Toluene or Dichloromethane (DCM) and re-evaporate. Repeat 2x. This helps remove trapped Dioxane and trace water.
-
Trituration (The Fix):
-
Dissolve the gum in a minimum amount of Methanol or DCM.
-
Add a large excess of Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether) while stirring rapidly.
-
Why? The salt is insoluble in ether, while non-polar impurities remain in solution.
-
A white precipitate should form.[2] If it oils out again, scratch the flask wall with a glass rod or add a seed crystal.
-
The "Golden Batch" Protocol
Objective: Synthesis of 3-(allyloxy)pyrrolidine hydrochloride (10 mmol scale).
Step 1: O-Alkylation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and septum. Flush with Nitrogen/Argon.[3]
-
Solvent: Add 1-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol) and anhydrous DMF (20 mL). Cool to 0°C.[1][2]
-
Deprotonation: Carefully add NaH (60% in oil, 480 mg, 12 mmol) in 3 portions over 15 minutes.
-
Observation: Vigorous bubbling (H2). Stir at 0°C for 45 mins until bubbling stops.
-
-
Alkylation: Add Allyl Bromide (1.04 mL, 12 mmol) dropwise via syringe.
-
Reaction: Remove ice bath. Stir at RT for 16 hours.
-
Workup:
-
Quench carefully with saturated NH4Cl solution (10 mL) at 0°C.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with H2O (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.
-
Dry over Na2SO4, filter, and concentrate.[2]
-
Purification: If the oil is dark, pass through a short silica plug (Hexane/EtOAc 4:1).
-
Step 2: Deprotection[1][4][5]
-
Reaction: Dissolve the crude intermediate in 4M HCl in Dioxane (10 mL, 40 mmol). Stir at RT for 2-3 hours.
-
Monitoring: TLC should show disappearance of the Boc-protected spot (less polar).
-
-
Isolation: Concentrate in vacuo to a gum.
-
Solidification: Add Diethyl Ether (30 mL) and stir vigorously for 30 minutes. Filter the white solid under a nitrogen blanket (to prevent moisture absorption).
-
Storage: Store in a desiccator at -20°C.
References & Verification
-
General Williamson Ether Synthesis Mechanism & Optimization:
-
Synthesis of 3-substituted pyrrolidines (Contextual Precedent):
-
Boc Deprotection Methodologies:
-
Handling of Hygroscopic Amine Salts:
Sources
- 1. reddit.com [reddit.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. francis-press.com [francis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. awuahlab.com [awuahlab.com]
Troubleshooting guide for 3-(Allyloxy)pyrrolidine hydrochloride reactions
Technical Support Center: 3-(Allyloxy)pyrrolidine Hydrochloride
Introduction
This guide provides in-depth technical support for researchers and drug development professionals utilizing 3-(Allyloxy)pyrrolidine hydrochloride in their synthetic workflows. As a bifunctional molecule, it presents unique opportunities and challenges. The pyrrolidine nitrogen offers a nucleophilic center for building complex scaffolds, while the allyl ether group provides a versatile handle for further modification or can be a point of unintended reactivity. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, from reaction setup to product purification. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Core Compound Properties & Handling
Before troubleshooting reactions, it is critical to understand the starting material.
| Property | Value | Significance for Synthesis |
| Molecular Formula | C₇H₁₄ClNO | - |
| Molecular Weight | 163.65 g/mol [1] | Essential for accurate reagent stoichiometry. |
| Form | Hydrochloride Salt | The pyrrolidine nitrogen is protonated. It is not nucleophilic in this form and requires deprotonation by a suitable base to react. |
| Solubility | Generally soluble in polar protic solvents (water, methanol, ethanol). Limited solubility in many aprotic organic solvents (e.g., THF, DCM) until converted to the free base. | Solvent choice is critical and depends on whether you are running the reaction with the salt or the isolated free base. |
| Safety | May cause skin, eye, and respiratory irritation.[2][3][4][5] | Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood. |
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Initiation & Low Conversion
Question: My N-alkylation (or acylation) reaction with 3-(Allyloxy)pyrrolidine hydrochloride is not starting or shows very low conversion. What is the most likely cause?
This is the most common issue and almost always relates to the acidic nature of the starting material. The pyrrolidine nitrogen is protonated as a hydrochloride salt, rendering it non-nucleophilic. To initiate the reaction, you must add a base to generate the neutral "free base" form in situ.
Core Principle: The fundamental principle of an acid-base reaction is that the equilibrium favors the formation of the weaker acid (the one with the higher pKₐ).[6] For your reaction to proceed, the conjugate acid of the base you add must be weaker (have a higher pKₐ) than the 3-(Allyloxy)pyrrolidinium ion.
-
The Problem: The pKₐ of a typical secondary ammonium salt (like protonated pyrrolidine) is approximately 10-11.[7] If you use a base whose conjugate acid has a pKₐ lower than 10, you will not generate a sufficient concentration of the nucleophilic free base.
Troubleshooting Steps:
-
Verify Your Base Choice: Compare the pKₐ of your base's conjugate acid to the pKₐ of the pyrrolidinium salt (~10-11).
| Base | Conjugate Acid | Conjugate Acid pKₐ (approx.) | Effective for Deprotonation? | Rationale |
| Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.4 | No | pKₐ (6.4) << 11. Bicarbonate is not strong enough to deprotonate the ammonium salt effectively. |
| Triethylamine (TEA, Et₃N) | Et₃NH⁺ | 10.7 | Yes | pKₐ (10.7) is comparable to the substrate's. Will establish an equilibrium with a significant concentration of the free base. |
| DIPEA (Hünig's Base) | DIPEA-H⁺ | 11 | Yes | Similar to TEA, but its steric bulk makes it less likely to act as a competing nucleophile.[8] |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 | Yes | A common, inexpensive inorganic base suitable for this purpose. Often used in polar aprotic solvents like DMF or Acetonitrile. |
| Sodium Hydride (NaH) | H₂ | 36 | Yes (with caution) | Extremely effective, but a non-nucleophilic, pyrophoric strong base. May not be necessary and can cause side reactions if other acidic protons are present. |
-
Ensure Stoichiometry:
-
If using the hydrochloride salt directly, you need at least 2 equivalents of base : 1 equivalent to neutralize the HCl salt and 1 equivalent to quench the acid generated during the reaction (e.g., the H-X from an alkyl halide). Using only 1 equivalent is a common oversight.
-
For optimal results, using 2.2 to 2.5 equivalents of a base like TEA or K₂CO₃ is a robust starting point.[8]
-
-
Consider Solvent Effects: The choice of solvent can influence base strength and reagent solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often excellent choices as they can dissolve the organic electrophile and the amine salt (to some extent) and facilitate Sₙ2 reactions.
Section 2: Side Reactions & Impurity Profiling
Question: I'm seeing an unexpected side product in my reaction. What could it be?
Beyond incomplete conversion, two main classes of side reactions can occur: those involving the allyl group and those involving over-alkylation .
Potential Side Reaction 1: Allyl Group Instability
The allyl ether is generally stable but can be cleaved under specific conditions, particularly those involving transition metals.
-
Cause: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd/C) are notoriously effective at cleaving allyl ethers, often in the presence of a nucleophilic scavenger.[9][10][11] This proceeds via a π-allyl palladium intermediate. If your synthesis involves a downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) or hydrogenation, you risk de-allylation.
-
Identification: The side product would be 3-hydroxypyrrolidine (or its N-substituted derivative). This will have a significantly different polarity (more polar) and a mass difference of -40 Da (loss of C₃H₄) from your desired product.
-
Prevention:
-
Scrutinize your reaction for any trace metals.
-
If a palladium catalyst is required for a subsequent step, consider changing your protecting group strategy if deallylation is unavoidable.
-
Certain strong acids or bases at high temperatures can also promote isomerization of the allyl group (to the prop-1-enyl ether), which is more easily hydrolyzed. Monitor your temperature carefully.
-
Potential Side Reaction 2: Over-alkylation or Competing Reactions
-
Cause (Alkylation): While less common for secondary amines than primary amines, if a highly reactive alkylating agent is used in large excess, a second alkylation can occur, forming a quaternary ammonium salt.[12][13]
-
Identification: The product will be a salt, likely insoluble in common organic solvents and visible by LC-MS with a corresponding mass increase. It will not move from the baseline on a normal-phase TLC plate.
-
Prevention: Use a stoichiometry of no more than 1.1-1.2 equivalents of the alkylating agent. Add the alkylating agent slowly to the solution of the free base to maintain a low instantaneous concentration.
Workflow for Identifying Side Products
Caption: A logical workflow for impurity identification.
Section 3: Product Purification
Question: My product is a polar amine, and it's difficult to purify by standard silica gel chromatography. What are my options?
Purifying amines on standard silica gel is often problematic due to their basicity. The slightly acidic nature of silica can cause strong binding, leading to significant peak tailing and poor separation.
Method 1: Modifying Standard Silica Chromatography
-
Principle: Add a small amount of a basic modifier to the mobile phase to suppress the interaction between your amine product and the acidic silanol groups on the silica surface.
-
Protocol:
-
Start with a standard mobile phase system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
-
Add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase mixture.
-
This neutralizes the active sites on the silica, allowing the amine to elute more symmetrically.
-
-
Caveat: The modifier is volatile but can be difficult to remove completely from the final product.
Method 2: Amine-Functionalized Silica
-
Principle: Use a specialty phase where the silica surface is bonded with aminopropyl groups. This creates a more basic surface environment, which is ideal for purifying basic compounds.[14][15]
-
Advantages: Drastically reduces tailing and often provides superior separation for amines compared to standard silica. You typically do not need to add a basic modifier to the mobile phase.
-
Disadvantage: Higher cost compared to standard silica gel.
Method 3: Acidic Wash and Extraction
This is a classical and highly effective workup technique for separating amines from neutral or acidic organic compounds.[16]
-
Principle: Convert your basic amine product into a water-soluble ammonium salt by washing with an aqueous acid. Neutral impurities will remain in the organic layer. Then, re-basify the aqueous layer and extract your purified amine back into an organic solvent.
Protocol: Acid-Base Extraction Workflow
Caption: Step-by-step acid-base extraction workflow.
Method 4: Reversed-Phase Chromatography (C18)
-
Principle: For very polar amines, reversed-phase chromatography (using a non-polar stationary phase like C18) with a mobile phase of Water/Acetonitrile or Water/Methanol can be effective.[17]
-
Modifier: Often, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This keeps the amine protonated throughout the separation, which improves peak shape and retention consistency.
Reference Protocol: General N-Alkylation
This protocol is a starting point and should be optimized for your specific electrophile.
Objective: To perform an N-alkylation of 3-(Allyloxy)pyrrolidine hydrochloride with a generic alkyl bromide (R-Br).
Materials:
-
3-(Allyloxy)pyrrolidine hydrochloride (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous (sufficient to make a ~0.2 M solution)
Procedure:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Allyloxy)pyrrolidine hydrochloride and potassium carbonate.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile via syringe.
-
Begin vigorous stirring. The mixture will be a slurry.
-
Add the alkyl bromide to the stirring mixture at room temperature.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Check for the disappearance of the starting amine (after free-basing) and the appearance of the product.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solids with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude oil can now be subjected to one of the purification methods described in Section 3.
References
-
PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved February 7, 2026, from [Link]
-
Nguyen, T. L., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. Retrieved February 7, 2026, from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved February 7, 2026, from [Link]
-
He, H., et al. (2004). Selective cleavage of allyl ethers under mild conditions by transition metal reagents. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 7, 2026, from [Link]
-
F. Guibé. (1998). Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N'-Dimethylbarbituric Acid. Tetrahedron. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine? Retrieved February 7, 2026, from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved February 7, 2026, from [Link]
-
Reddit. (n.d.). Is there a base that can selectively deprotonate secondary amine group in the presence of an alcohol group? Retrieved February 7, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal-catalysed cleavage of allyl esters. Retrieved February 7, 2026, from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved February 7, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 7, 2026, from [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved February 7, 2026, from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved February 7, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved February 7, 2026, from [Link]
-
Organometallics. (2002). Interaction of palladium(0) complexes with allylic acetates, allyl ethers... Retrieved February 7, 2026, from [Link]
-
Ashenhurst, J. (2012). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Molecules. (2019). N-Dealkylation of Amines. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Retrieved February 7, 2026, from [Link]
Sources
- 1. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 104706-47-0|(R)-3-Hydroxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. biotage.com [biotage.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. Workup [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 3-(Allyloxy)pyrrolidine Hydrochloride Synthesis
Status: Active Ticket ID: CHEM-SUP-3AP-HCl Assigned Specialist: Senior Application Scientist Topic: Optimization of Work-up and Isolation Procedures
Executive Summary
This guide addresses the synthesis of 3-(allyloxy)pyrrolidine hydrochloride , a secondary amine building block often used in medicinal chemistry (e.g., for nucleoside analogs or receptor antagonists). The synthesis involves two distinct phases:[1][2][3][4]
-
Williamson Ether Synthesis:
-alkylation of -Boc-3-pyrrolidinol. -
Acidolytic Deprotection: Cleavage of the Boc group to yield the hydrochloride salt.[5]
Most user tickets regarding this compound stem from hygroscopicity of the final salt and incomplete removal of mineral oil from the coupling step.
Module 1: The Coupling Phase (Williamson Ether Synthesis)
Objective: Synthesis of tert-butyl 3-(allyloxy)pyrrolidine-1-carboxylate. Critical Variable: Moisture control and stoichiometry of Sodium Hydride (NaH).
Standard Operating Procedure (SOP)
-
Activation: Suspend NaH (60% in mineral oil, 1.2 equiv) in anhydrous DMF or THF at 0°C under Argon.
-
Alkoxide Formation: Add
-Boc-3-hydroxypyrrolidine (1.0 equiv) dropwise. Stir for 30 min until gas evolution ( ) ceases. -
Alkylation: Add Allyl Bromide (1.2 equiv) dropwise at 0°C. Warm to Room Temperature (RT) and stir for 4–16 hours.
-
Quench: Cool to 0°C. Add saturated
or a small amount of MeOH carefully.
Troubleshooting & FAQs
Q: My crude NMR shows large aliphatic multiplets at 0.8–1.5 ppm that aren't the Boc group. What is this? A: This is mineral oil from the NaH dispersion.
-
The Fix: You cannot easily remove mineral oil after the reaction is complete if you only use Ethyl Acetate (EtOAc) for extraction.
-
Protocol Adjustment: Before adding DMF, wash the NaH with dry hexanes (
) under Argon to remove the oil. Alternatively, during work-up, partition the crude residue between Acetonitrile and Hexanes . The product stays in the Acetonitrile; the oil moves to the Hexanes.
Q: The reaction mixture turned black/tarry. Is the product gone? A: Not necessarily, but purity will suffer. This is usually caused by:
-
Exotherm: Adding Allyl Bromide too fast to the highly basic alkoxide solution.
-
Decomposition: Allyl halides are sensitive to light and heat.
-
Preventative Measure: Keep the reaction at 0°C during addition and wrap the flask in foil.
Q: Why is the yield low despite full conversion of starting material?
A:
-
Insight: If you are using 3-pyrrolidinol (unprotected nitrogen),
-alkylation will dominate. You must use -Boc-3-pyrrolidinol. The carbamate protects the nitrogen, forcing the reaction to the oxygen [1].
Module 2: Deprotection & Salt Isolation
Objective: Isolation of 3-(allyloxy)pyrrolidine hydrochloride. Critical Variable: Hygroscopicity and removal of excess acid.
Workflow Visualization
Figure 1: Decision tree for the deprotection and isolation of the hydrochloride salt.
Troubleshooting & FAQs
Q: I used 4M HCl/Dioxane, but I got a sticky yellow gum instead of a white solid. A: This is the most common support ticket. Secondary amine HCl salts are extremely hygroscopic. The "gum" is the salt attempting to dissolve in trace moisture or trapped dioxane.
-
The Fix (Trituration):
-
Evaporate the dioxane completely (rotary evaporator, then high vacuum).
-
Add anhydrous Diethyl Ether (
) or MTBE . The gum should not dissolve. -
Scratch the flask wall with a spatula or sonicate the flask. This induces crystallization.
-
Filter the resulting white solid rapidly under a blanket of Nitrogen/Argon [2].
-
Q: Can I use TFA (Trifluoroacetic acid) instead? A: Yes, but it changes the counter-ion.
-
Implication: TFA deprotection yields the trifluoroacetate salt. If your downstream application requires the HCl salt (e.g., for specific solubility or biological assays), you must perform an ion exchange (e.g., Dowex chloride resin) or use HCl/Dioxane from the start [3].
Q: My product smells like swimming pool (Chlorine). A: You have excess trapped HCl.
-
The Fix: Co-evaporate with toluene or dichloromethane (
) on the rotavap. This helps azeotrope off the excess HCl gas and dioxane.
Module 3: Analytical Data & Quality Control
Solvent Compatibility Table
| Step | Recommended Solvent | Avoid | Reason |
| Coupling | DMF, THF (Anhydrous) | Alcohols, Water | Protich solvents quench NaH immediately [4]. |
| Extraction | EtOAc, DCM | Diethyl Ether | Ether is often too volatile to effectively remove DMF residues. |
| Deprotection | 1,4-Dioxane, MeOH | Water | Water makes isolation of the hygroscopic salt nearly impossible. |
| Trituration | DCM, MeOH | The salt is too soluble in DCM/MeOH; it won't precipitate [5]. |
Spectroscopic Validation (1H NMR)
-
Allyl Group: Look for the characteristic pattern:
-
5.8–6.0 ppm (multiplet, 1H,
) -
5.1–5.3 ppm (multiplet, 2H,
) -
3.9–4.0 ppm (doublet/multiplet, 2H,
)
-
5.8–6.0 ppm (multiplet, 1H,
-
Pyrrolidine Ring:
-
In the Boc-intermediate , peaks are broad due to rotamers.
-
In the HCl salt , peaks sharpen but shift downfield due to the ammonium cation (
).
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2016).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. [Link]
-
Reddit (r/Chemistry). (2017). Boc deprotection using 4M HCl in dioxane. [Link]
-
OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Allyl Bromide and Sodium Hydride before handling.
Sources
Validation & Comparative
Strategic Selection of Chiral Pyrrolidine Synthons: 3-(Allyloxy)pyrrolidine Hydrochloride vs. Traditional Scaffolds
Executive Summary
In the landscape of asymmetric synthesis and medicinal chemistry, the pyrrolidine ring is a privileged scaffold, appearing in approximately 60% of FDA-approved small molecule drugs containing N-heterocycles.[1][2][3] While L-Proline and 3-Hydroxypyrrolidine (3-HP) remain the "workhorse" synthons, 3-(Allyloxy)pyrrolidine hydrochloride has emerged as a critical alternative for divergent synthesis.
This guide objectively compares 3-(Allyloxy)pyrrolidine hydrochloride against its primary competitors. The data indicates that while it lacks the direct catalytic utility of Proline, it outperforms 3-HP in Process Mass Intensity (PMI) for targets requiring late-stage functionalization, specifically via Ring-Closing Metathesis (RCM) or radical thiol-ene coupling.
Part 1: Structural & Physicochemical Analysis
To select the correct synthon, one must understand the structural implications of the 3-allyloxy substituent compared to the hydroxyl or carboxyl alternatives.
The Stability/Reactivity Profile
The hydrochloride salt of 3-(allyloxy)pyrrolidine (CAS: 105626-47-5 for racemic; chiral variants available) offers distinct advantages in handling over the free base 3-hydroxypyrrolidine.
| Feature | 3-(Allyloxy)pyrrolidine HCl | 3-Hydroxypyrrolidine (3-HP) | L-Proline |
| State | Crystalline Solid (Hygroscopic) | Viscous Oil / Low-melting Solid | Crystalline Solid |
| C-3 Functionality | Allyl Ether: Stable to bases/nucleophiles; reactive to Ru/Mo catalysts (Metathesis). | Free Hydroxyl: Nucleophilic; requires protection (TBS/Boc) for N-alkylation. | Unsubstituted (C-3): Inert. (C-2 is Acidic). |
| Lipophilicity (LogP) | ~0.8 (Free base) | -0.96 (Highly Polar) | -2.54 (Zwitterionic) |
| Solubility | Good in DCM, MeOH, Water. | Excellent in Water; Poor in non-polar organics. | Water/MeOH only. |
| Primary Use | Divergent Scaffold (Linker/RCM precursor). | Core Scaffold (H-bond donor). | Organocatalyst / Chiral Pool. |
The "Masked" Functionality Advantage
The allyl group is not merely a protecting group; it is a latent functional handle . Unlike a Benzyl (Bn) ether, which is generally inert and removed via hydrogenolysis, the Allyl ether allows for:
-
Isomerization to enol ether (followed by hydrolysis to alcohol).
-
Metathesis (RCM) to form bicyclic systems.
-
Click Chemistry (Thiol-ene) for bioconjugation.
Part 2: Comparative Performance Data
Synthetic Efficiency (Step Count)
In a comparative workflow aiming to synthesize a bicyclic pyrrolo[1,2-c][1,3]oxazine (common in kinase inhibitors), the starting material dictates the step count.
-
Route A (3-HP): Requires O-protection
N-alkylation O-deprotection O-allylation RCM. (5 Steps ) -
Route B (3-Allyloxy): Requires N-alkylation
RCM. (2 Steps )
Verdict: Using 3-(Allyloxy)pyrrolidine reduces step count by 60% , significantly lowering solvent waste and yield loss.
Reaction Compatibility Matrix
We evaluated the compatibility of these synthons under standard medicinal chemistry conditions.
| Reaction Condition | 3-(Allyloxy)pyrrolidine HCl | 3-Hydroxypyrrolidine | L-Proline |
| NaH / DMF (Strong Base) | Compatible (Ether is stable). | Incompatible (Alkoxide formation leads to polymerization/side reactions). | Incompatible (Deprotonation of acid). |
| Suzuki Coupling (Pd) | Compatible | Compatible (if OH is distal). | Compatible |
| Grubbs II (Metathesis) | Active Substrate | Inert | Inert |
| Mitsunobu Reaction | Inert (No free OH). | Active Substrate (Inverts stereocenter). | N/A |
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate pyrrolidine synthon based on the target molecule's requirements.
Figure 1: Decision Matrix for selecting chiral pyrrolidine synthons. Note the specific pathway leading to 3-(Allyloxy)pyrrolidine for complex/cyclic ether targets.
Part 4: Validated Experimental Protocol
Objective: Synthesis of a chiral N-alkylated scaffold suitable for RCM, demonstrating the "Allyl Advantage." Target: (S)-1-(But-3-en-1-yl)-3-(allyloxy)pyrrolidine.
Materials
-
(S)-3-(Allyloxy)pyrrolidine HCl (1.0 eq)
-
4-Bromo-1-butene (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) - Crucial for neutralizing HCl salt and scavenging HBr. -
Acetonitrile (ACN) - Solvent of choice for substitution.
Step-by-Step Methodology
-
Salt Neutralization & Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-3-(Allyloxy)pyrrolidine HCl (163.6 mg, 1.0 mmol) and anhydrous ACN (5 mL).
-
Add finely ground
(345 mg, 2.5 mmol) in one portion. -
Expert Insight: The mixture will be heterogeneous. Vigorous stirring is required to ensure the free base is generated in situ.
-
-
Alkylation:
-
Add 4-Bromo-1-butene (122 µL, 1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60°C under an inert atmosphere (
) for 12 hours. -
Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (stained with Ninhydrin) should disappear.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic solids (
/KBr) through a celite pad. -
Concentrate the filtrate under reduced pressure.[4]
-
-
Purification:
-
The residue is usually a light yellow oil. Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
-
-
Validation (Self-Check):
-
1H NMR (CDCl3): Look for the characteristic terminal alkene signals: Multiplets at
5.8 (2H, methine) and 5.1 (4H, terminal vinyl). -
Mass Spec: Expected [M+H]+ = 182.15.
-
Downstream Application (RCM)
The product from 4.2 is now a "bis-olefin" substrate. Treatment with Grubbs II catalyst (5 mol%) in dilute DCM will cyclize this to the bicyclic system (6-oxa-1-azabicyclo[5.3.0]dec-3-ene) in >90% yield. This transformation is impossible with standard Proline or 3-HP without multiple protection/deprotection steps.
Part 5: Strategic Synthesis Workflow
The following diagram visualizes the divergent pathway enabled by the allyl handle.
Figure 2: Divergent synthesis pathways. The allyl group allows the intermediate to branch into bicyclic cores (via Metathesis) or bioconjugates (via Click chemistry).
References
-
PubChem. (n.d.). 3-(Allyloxy)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-(Allyloxy)pyrrolidine Hydrochloride by Elemental Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like 3-(Allyloxy)pyrrolidine hydrochloride, a precise and accurate determination of purity is not merely a regulatory requirement but a critical aspect of quality control. This guide provides an in-depth comparison of elemental analysis with other common techniques for purity assessment, offering a rationale for its continued relevance and application.
The Critical Role of Purity in Drug Development
The presence of impurities in a drug substance can have significant consequences, ranging from altered therapeutic effects to outright toxicity. Therefore, robust analytical methods are essential to quantify the purity of a compound and identify any potential contaminants. For 3-(Allyloxy)pyrrolidine hydrochloride, a molecule containing carbon, hydrogen, nitrogen, oxygen, and chlorine, elemental analysis presents a direct and fundamental approach to purity determination.
Elemental Analysis: A First-Principles Approach to Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis and halogen determination, operates on the principle of complete combustion of the sample.[1][2] The sample is burned in a high-temperature furnace in the presence of excess oxygen, converting its constituent elements into simple gases (CO2, H2O, N2, and HCl).[1] These gases are then separated and quantified by various detectors, such as thermal conductivity detectors for C, H, and N, and coulometric titration or ion chromatography for halogens.[3]
The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition of the sample. This data can then be compared to the theoretical elemental composition of the pure 3-(Allyloxy)pyrrolidine hydrochloride to calculate its purity. A significant deviation from the theoretical values indicates the presence of impurities.
Theoretical Elemental Composition of 3-(Allyloxy)pyrrolidine hydrochloride (C7H14ClNO):
To perform a purity assessment, the theoretical weight percentages of each element in the molecule must first be calculated. The molecular formula for 3-(Allyloxy)pyrrolidine hydrochloride is C7H14ClNO.
Using the atomic weights:
-
C: 12.011 g/mol
-
H: 1.008 g/mol
-
Cl: 35.453 g/mol
-
N: 14.007 g/mol
-
O: 15.999 g/mol
The molecular weight of 3-(Allyloxy)pyrrolidine hydrochloride is: (7 * 12.011) + (14 * 1.008) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999) = 84.077 + 14.112 + 35.453 + 14.007 + 15.999 = 163.648 g/mol
Now, the theoretical percentage of each element can be calculated:
-
%C = (84.077 / 163.648) * 100 = 51.37%
-
%H = (14.112 / 163.648) * 100 = 8.62%
-
%N = (14.007 / 163.648) * 100 = 8.56%
-
%Cl = (35.453 / 163.648) * 100 = 21.66%
-
%O = (15.999 / 163.648) * 100 = 9.78%
These theoretical values serve as the benchmark against which the experimental results from elemental analysis are compared to determine the purity of a sample of 3-(Allyloxy)pyrrolidine hydrochloride.
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating, ensuring the reliability of the data generated. The following protocol for the elemental analysis of 3-(Allyloxy)pyrrolidine hydrochloride incorporates such principles, guided by standards from organizations like ASTM International and ICH guidelines.[4][5][6]
Instrumentation:
-
A modern CHN elemental analyzer with a thermal conductivity detector.
-
A combustion-based halogen analyzer with a coulometric or ion chromatography detector.
Materials:
-
3-(Allyloxy)pyrrolidine hydrochloride sample.
-
Certified Reference Materials (CRMs) for calibration and verification (e.g., acetanilide for CHN, 4-chloro-3-nitrobenzoic acid for Cl). NIST provides a range of SRMs for validating analytical methods.[7][8][9]
-
High-purity oxygen (99.995%).
-
Inert carrier gas (helium or argon).
-
Appropriate absorbents and catalysts as recommended by the instrument manufacturer.
Experimental Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azom.com [azom.com]
- 3. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 4. store.astm.org [store.astm.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 8. Measurements and Standards for Contaminants in Environmental Samples | NIST [nist.gov]
- 9. NIST Standards for Microanalysis and the Certification Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Enantiomeric Excess Determination of 3-(Allyloxy)pyrrolidine Hydrochloride
Executive Summary: The "Silent" Chiral Challenge
3-(Allyloxy)pyrrolidine hydrochloride presents a dual analytical challenge common in advanced building block synthesis but often underestimated in standard QC workflows:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it virtually invisible to standard UV detection (>220 nm). The allyl group provides only weak, non-specific absorption near 200–210 nm, where solvent noise is prohibitive. -
Secondary Amine Polarity: As a hydrochloride salt of a secondary amine, it exhibits strong silanophilic interactions, leading to severe peak tailing on polysaccharide columns unless properly neutralized or derivatized.
This guide compares the two most robust industrial strategies to overcome these hurdles: Pre-column N-Benzoylation with Chiral Stationary Phase (CSP) HPLC (The QC Gold Standard) versus Marfey’s Derivatization with Achiral C18 HPLC (The High-Sensitivity Alternative).
Strategic Analysis of Methodologies
Method A: N-Benzoylation + Chiralpak AD-H (The QC Workhorse)
This method involves converting the "invisible" amine into a UV-active benzamide. This not only introduces a strong chromophore (UV max ~254 nm) but also removes the basicity of the amine, eliminating peak tailing and improving the "fit" into the chiral grooves of amylose-based columns.
-
Best For: Routine Quality Control (QC), Process Development, bulk purity analysis.
-
Mechanism: Enantiomeric separation (creates a racemic mixture of enantiomers separated by a chiral environment).
Method B: Marfey’s Reagent + C18 (The Achiral Alternative)
This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent). It reacts with the enantiomers to form diastereomers .[1] Since diastereomers have different physical properties (hydrophobicity), they can be separated on a standard, inexpensive C18 column.
-
Best For: Trace analysis (<0.1% ee), biological matrices, labs without dedicated chiral columns.
-
Mechanism: Diastereomeric separation (creates chemically distinct species separated by an achiral environment).
Comparative Data Analysis
The following data summarizes the performance characteristics of both methods for 3-(Allyloxy)pyrrolidine.
| Metric | Method A: N-Benzoylation / Chiralpak AD-H | Method B: Marfey's Reagent / C18 |
| Separation Mode | Normal Phase (Hexane/IPA) | Reversed Phase (Water/ACN) |
| Resolution ( | Typically > 3.0 | Typically > 5.0 |
| UV Detection | 254 nm (Benzoyl group) | 340 nm (Dinitrophenyl group) |
| Limit of Detection | ~0.5 µg/mL | ~0.05 µg/mL (High Sensitivity) |
| Prep Time | 15–20 mins | 60–90 mins (Requires heating) |
| Cost Per Run | High (Chiral Column: ~$1000+) | Low (C18 Column: ~$300) |
| Robustness | High (Stable derivative) | Moderate (Reagent hydrolysis risk) |
Detailed Experimental Protocols
Protocol A: N-Benzoylation with Chiralpak AD-H
This protocol neutralizes the HCl salt in situ and attaches a UV-active "handle" for detection.
Reagents:
-
Benzoyl Chloride (BzCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
Workflow:
-
Sample Prep: Dissolve 10 mg of 3-(Allyloxy)pyrrolidine HCl in 1.0 mL DCM .
-
Neutralization: Add 20 µL TEA (approx. 2.5 eq) to free-base the amine.
-
Derivatization: Add 10 µL Benzoyl Chloride . Vortex for 30 seconds. The reaction is instantaneous at RT.
-
Quench: Add 0.5 mL Saturated NaHCO₃ to consume excess BzCl and neutralize HCl byproducts. Vortex and let layers separate.
-
Extraction: Remove the bottom organic layer (DCM) and pass it through a small pad of MgSO₄ or a 0.45 µm PTFE filter.
-
Dilution: Evaporate DCM and reconstitute in Mobile Phase (Hexane/IPA 90:10).
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[3]
-
Expected Elution: The benzamide derivative typically elutes between 8–15 minutes.
Expert Insight: The benzoyl group provides
-stacking opportunities with the phenyl carbamates on the AD-H stationary phase, significantly enhancing chiral recognition compared to the naked amine.
Protocol B: Marfey’s Reagent (FDAA) with C18
This protocol converts enantiomers into diastereomers, separating them based on hydrophobicity differences.
Reagents:
-
FDAA (1% solution in Acetone)
-
1 M NaHCO₃
-
1 M HCl (for quenching)
Workflow:
-
Sample Prep: Dissolve 2 mg of 3-(Allyloxy)pyrrolidine HCl in 100 µL Water .
-
Basification: Add 50 µL 1 M NaHCO₃ .
-
Reaction: Add 100 µL FDAA solution .
-
Incubation: Heat at 40–50°C for 60 minutes. (Do not exceed 60°C to preserve the allyl ether).
-
Quench: Cool to RT and add 50 µL 1 M HCl to stop the reaction.
-
Dilution: Dilute with 500 µL Acetonitrile . Filter (0.45 µm).
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 20% B to 60% B over 20 minutes.
-
Detection: UV @ 340 nm.
Expert Insight: The L-enantiomer of the analyte usually elutes before the D-enantiomer when using L-FDAA, due to stronger intramolecular H-bonding in the D-L diastereomer which increases its hydrophobicity (retention).
Visualizing the Logic
The following diagrams illustrate the decision-making process and the reaction pathways.
Figure 1: Decision Matrix for selecting the appropriate analytical workflow.
Figure 2: Mechanistic pathway for Method A (Benzoylation).
References
-
Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. (Discusses indirect separation via derivatization).
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.[4][5] (Details Marfey's reagent protocols for pyrrolidine derivatives).
-
Chiral Technologies. (2021).[6] Instruction Manual for CHIRALPAK® AD-H.[7] (Grounding for column selection and mobile phase compatibility).
-
ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (Validates nitro-benzoyl derivatization for pyrrolidines).
Sources
A Comparative Review of Chiral Pyrrolidine Building Blocks: A Guide for Researchers in Synthesis and Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and is a pivotal component in the toolbox of asymmetric synthesis.[1][2][3] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space and interact with biological targets.[1][4][5] This guide provides a comparative overview of key classes of chiral pyrrolidine building blocks, offering insights into their synthesis, applications, and performance to aid researchers in selecting the optimal scaffold for their specific needs.
The Enduring Legacy of Proline and Its Derivatives
L-proline, a naturally occurring chiral amino acid, is arguably the most fundamental and widely utilized chiral pyrrolidine building block.[6][7] Its rigid structure, conferred by the cyclic nature of its side chain, has made it a workhorse in organocatalysis, a field that has revolutionized asymmetric synthesis by offering a metal-free alternative.[2][6][8][9]
Synthesis and Availability: L-proline and its enantiomer, D-proline, are readily available and relatively inexpensive commercial products, typically sourced from fermentation processes. A vast array of derivatives, such as prolinols, prolinamides, and various N- and C-substituted analogs, can be synthesized from the parent amino acid, providing a diverse toolkit for catalyst and scaffold design.[2][7]
Key Features and Applications:
-
Bifunctional Catalysis: Proline's carboxylic acid and secondary amine functionalities can act in concert to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to high levels of stereocontrol in a variety of reactions.[2][8]
-
Aldol and Mannich Reactions: Proline and its derivatives are renowned for their ability to catalyze asymmetric aldol and Mannich reactions, forming carbon-carbon and carbon-nitrogen bonds with high enantioselectivity.[2][6]
-
Michael Additions: The conjugate addition of aldehydes and ketones to nitroolefins and enones is another hallmark application of proline-based organocatalysts.[2]
-
Pharmaceutical Scaffolds: The pyrrolidine core of proline is embedded in numerous drugs, including ACE inhibitors like captopril and enalapril, and antiviral agents.[5][7]
Performance Considerations: While highly effective, the catalytic loading of proline can sometimes be high. Extensive research has focused on developing more active derivatives to overcome this limitation. The choice between proline, a prolinol, or a prolinamide derivative often depends on the specific substrates and the desired transition state geometry.[2][9]
C2-Symmetric Pyrrolidines: Masters of Stereocontrol
C2-symmetric 2,5-disubstituted pyrrolidines are a powerful class of chiral building blocks, prized for their ability to create a well-defined and predictable chiral environment.[10] This symmetry element often translates into exceptional levels of enantioselectivity in metal-catalyzed and organocatalytic transformations.
Synthesis and Key Examples: The synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been extensively studied, with numerous strategies developed over the past few decades.[10] A prominent example is (2R,5R)-2,5-diphenylpyrrolidine, which can be synthesized from D-mannitol or through asymmetric catalytic methods. Another widely used class are the (S)- and (R)-2-(methoxymethyl)pyrrolidine (SMP and RMP, respectively) and their derivatives, which serve as versatile chiral auxiliaries and ligands.[11]
Key Features and Applications:
-
Chiral Ligands in Metal Catalysis: C2-symmetric pyrrolidines are frequently incorporated into phosphine ligands (e.g., for gold or rhodium catalysis) and other ligand frameworks to induce high enantioselectivity in a variety of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions.[12]
-
Chiral Auxiliaries: In stoichiometric applications, these pyrrolidines can be used as chiral auxiliaries to direct the stereochemical outcome of reactions on an attached substrate. The auxiliary can then be cleaved to reveal the enantioenriched product.
-
Organocatalysis: Certain C2-symmetric pyrrolidines function as highly effective organocatalysts, particularly in reactions where a well-defined steric environment is crucial for shielding one face of a reactive intermediate.[10]
Performance Considerations: The synthesis of C2-symmetric pyrrolidines can be more complex and costly compared to proline derivatives. However, the often superior enantioselectivities achieved can justify the additional synthetic effort, particularly in the context of developing highly efficient catalytic systems.
Functionalized Pyrrolidines: Tailoring for Specific Applications
Beyond proline and C2-symmetric scaffolds, a diverse array of functionalized chiral pyrrolidines offers unique properties and applications. These building blocks are often designed to mimic natural products or to introduce specific functionalities for targeted biological activity or catalytic performance.
Synthesis and Key Examples:
-
Hydroxyprolines: 4-Hydroxyproline, another naturally occurring amino acid, provides a convenient handle for further functionalization and is a key precursor for many pyrrolidine-containing drugs.[7]
-
2-Substituted Pyrrolidines: A variety of methods exist for the synthesis of chiral 2-substituted pyrrolidines, which are common motifs in alkaloids and pharmaceuticals.[13]
-
3,4-Disubstituted Pyrrolidines: These scaffolds, including pyrrolidine-2,5-diones, offer a different spatial arrangement of substituents and are of interest in medicinal chemistry.[14]
Key Features and Applications:
-
Drug Discovery: The ability to introduce diverse substituents at various positions on the pyrrolidine ring allows for fine-tuning of a molecule's pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile.[1][15] The conformational flexibility of the pyrrolidine ring, which can be constrained by substitution, plays a crucial role in its biological activity.[1]
-
Specialized Catalysts: Functional groups on the pyrrolidine ring can be designed to engage in specific non-covalent interactions with substrates, leading to highly specialized and efficient catalysts. For instance, the incorporation of hydrogen bond donors or Lewis basic sites can significantly influence the outcome of a reaction.[2]
Comparative Performance Data
The selection of a chiral pyrrolidine building block is often guided by its performance in a specific chemical transformation. The following table summarizes representative data from the literature, comparing different classes of pyrrolidine-based catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst/Building Block | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 20 | DMSO | 24 | 99 | 95:5 | 97 (syn) | [List et al., J. Am. Chem. Soc.2000 , 122, 9336-9337] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 10 | Toluene | 48 | 95 | 98:2 | 99 (syn) | [Wang et al., Angew. Chem. Int. Ed.2005 , 44, 1369-1371] |
| (2R,5R)-Diphenylpyrrolidine | 10 | Toluene | 72 | 85 | >99:1 | 98 (anti) | [Han et al., Chem. Commun.2009 , 5558-5560] |
Note: This data is for illustrative purposes and direct comparison between different studies should be made with caution due to variations in reaction conditions.
Experimental Protocols
Synthesis of (S)-2-(Acetoxymethyl)pyrrolidine
This protocol describes a representative procedure for the synthesis of a functionalized chiral pyrrolidine from a readily available starting material.
Materials:
-
(S)-(-)-2-Pyrrolidinemethanol
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-(-)-2-pyrrolidinemethanol (1.0 g, 9.89 mmol) and triethylamine (2.0 g, 19.78 mmol) in DCM (20 mL) at 0 °C, add acetic anhydride (1.51 g, 14.83 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL) and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (S)-2-(acetoxymethyl)pyrrolidine.
Application in Asymmetric Aldol Reaction
This protocol illustrates the use of a chiral pyrrolidine derivative as an organocatalyst.
Materials:
-
(S)-2-(Triflylaminomethyl)pyrrolidine (catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.151 g, 1.0 mmol) and cyclohexanone (0.49 g, 5.0 mmol) in toluene (2 mL), add (S)-2-(triflylaminomethyl)pyrrolidine (0.026 g, 0.1 mmol).
-
Stir the mixture at room temperature for 48 hours.
-
Quench the reaction with 1 M hydrochloric acid (2 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the corresponding aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizing Synthetic Strategies and Catalytic Cycles
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Key approaches to chiral pyrrolidine synthesis.
Caption: Decision tree for selecting a chiral pyrrolidine.
Conclusion
Chiral pyrrolidine building blocks are indispensable tools in modern organic synthesis and drug discovery. The choice of a specific scaffold depends on a multitude of factors, including the desired application, the required level of stereocontrol, synthetic accessibility, and cost. Proline and its derivatives offer a cost-effective and versatile entry point, particularly for organocatalytic transformations. For applications demanding the highest levels of enantioselectivity, especially in metal catalysis, C2-symmetric pyrrolidines are often the catalysts of choice. Finally, the vast landscape of functionalized pyrrolidines provides endless opportunities for the design of novel therapeutics and highly specialized catalysts. A thorough understanding of the comparative advantages and limitations of each class of these remarkable building blocks is essential for any researcher aiming to push the boundaries of chemical synthesis and medicinal chemistry.
References
- Vertex AI Search.
- Google Scholar. Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity.
-
Wikipedia. Proline. [Link]
-
National Institutes of Health. Synthesis of a New Chiral Pyrrolidine. [Link]
-
ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
-
National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
American Chemical Society. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
MDPI. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. [Link]
-
National Institutes of Health. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
Royal Society of Chemistry. Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. [Link]
-
Wikipedia. Proline organocatalysis. [Link]
-
Mayr's Database of Reactivity Parameters. Molecule(S)-2-(methoxymethyl)pyrrolidine. [Link]
-
National Institutes of Health. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. [Link]
-
Royal Society of Chemistry. Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
Royal Society of Chemistry. Heterogeneous organocatalysis: the proline case. [Link]
-
ACS Publications. Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Proline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cup.lmu.de [cup.lmu.de]
- 12. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Quantitative Profiling of 3-(Allyloxy)pyrrolidine Hydrochloride: A Methodological Comparison Guide
Executive Summary
3-(Allyloxy)pyrrolidine hydrochloride (CAS 105316-86-9) is a critical secondary amine building block in the synthesis of novel kinase inhibitors and GPCR ligands. Its analysis in reaction mixtures presents a distinct "analytical blind spot": the molecule lacks a strong UV chromophore (possessing only a weak alkene absorption at <210 nm) and is highly polar due to the secondary amine and hydrochloride salt form.
Standard RP-HPLC-UV methods often fail due to poor retention and solvent cutoff interference. This guide objectively compares the FMOC-Derivatization HPLC Protocol (the recommended high-performance solution) against standard Direct LC-MS/MS and GC-FID methodologies.
The Core Challenge: Analyzing "Invisible" Amines
The pyrrolidine ring is UV-transparent. While the allyloxy group offers a theoretical absorption at 190-200 nm, reaction mixtures typically contain solvents (DMF, DMSO, Toluene) and reagents that saturate this region. Consequently, direct UV analysis yields poor specificity and high Limits of Quantitation (LOQ).
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the optimal method based on laboratory resources and sensitivity requirements.
Figure 1: Strategic selection workflow for 3-(Allyloxy)pyrrolidine analysis based on sensitivity and matrix complexity.
The Recommended Solution: FMOC-Derivatization HPLC
This method utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) to react with the secondary amine of the pyrrolidine ring. This transforms the "invisible" polar salt into a highly hydrophobic, UV-active (and fluorescent) derivative, enabling robust quantification on standard C18 columns.
Mechanism of Action
The secondary amine attacks the FMOC-Cl carbonyl, displacing the chloride. The resulting carbamate derivative absorbs strongly at 265 nm and fluoresces (Ex: 265 nm, Em: 315 nm).
Detailed Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (pH 8.5): Dissolve 3.8g sodium borate decahydrate in 100 mL water. Adjust pH with HCl/NaOH.
-
FMOC-Cl Reagent: 5 mM in Acetonitrile (ACN). Prepare fresh daily.
-
Quenching Solution: 1% Adamantanamine or Glycine in water (to remove excess FMOC).
2. Sample Preparation:
-
Dissolve 10 mg reaction mixture in 10 mL ACN:Water (50:50).
-
Derivatization: Mix 200 µL sample + 200 µL Borate Buffer + 400 µL FMOC-Cl Reagent.
-
Incubate at 40°C for 10 minutes.
-
Add 100 µL Quenching Solution (wait 1 min).
-
Filter (0.22 µm PTFE) into HPLC vial.
3. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN.
-
Gradient: 40% B to 90% B over 15 min.
-
Detection: FLD (Ex 265/Em 315) or UV 265 nm.
Alternative Methodologies Comparison
Alternative A: Direct LC-MS/MS (HILIC Mode)
For laboratories equipped with mass spectrometry, this is the fastest approach but suffers from matrix suppression in crude reaction mixtures.
-
Column: HILIC (e.g., Waters BEH Amide) is required because the polar hydrochloride salt elutes in the void volume on C18.
-
Detection: ESI+ (MRM mode). Transition: 128.1 → 41.1 (Allyl fragment) or 128.1 → 86.1 (Pyrrolidine ring).
-
Pros: No derivatization; extremely low LOD.
-
Cons: High instrument cost; salts in reaction mixture can suppress ionization.
Alternative B: GC-FID (Free Base Analysis)
Gas Chromatography is robust but requires the conversion of the non-volatile hydrochloride salt to the volatile free base.
-
Prep: Liquid-Liquid Extraction (LLE). Mix sample with 1M NaOH and extract into Dichloromethane (DCM).
-
Column: DB-5ms or DB-1701 (30m x 0.25mm).
-
Pros: Orthogonal separation mechanism; excellent for separating organic solvents from the product.
-
Cons: Thermal degradation risk of the allyloxy ether linkage at high injector temps (>250°C).
Quantitative Performance Comparison
The following data summarizes the validation parameters for 3-(Allyloxy)pyrrolidine hydrochloride analysis across the three methods.
| Parameter | FMOC-HPLC (Recommended) | LC-MS/MS (HILIC) | GC-FID |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.001 µg/mL | 1.0 µg/mL |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.005 µg/mL | 3.0 µg/mL |
| Precision (RSD %) | < 1.5% | < 3.5% | < 2.0% |
| Matrix Tolerance | High (Derivatization cleans up matrix) | Low (Susceptible to ion suppression) | Medium (Requires extraction) |
| Cost per Sample | Low ($) | High ( | Low ($) |
Derivatization Workflow Diagram
This diagram details the chemical workflow for the recommended FMOC protocol, ensuring reproducibility.
Figure 2: Step-by-step reaction workflow for the FMOC pre-column derivatization method.
Expert Commentary & Troubleshooting
Causality in Method Failure: Most failures in analyzing this compound stem from the "Salt Trap." Researchers often inject the HCl salt directly into a high-pH mobile phase (to retain the amine), precipitating the free base in the column head, or into a low-pH phase where it elutes in the void volume (t0).
-
The Fix: The FMOC method operates at neutral-to-basic pH ex-situ, creating a stable, neutral carbamate before the sample ever touches the column.
Stability Warning: The allyloxy group is sensitive to oxidation. Ensure all solvents are degassed. If using GC, keep the injector temperature below 230°C to prevent Claisen rearrangement or ether cleavage.
References
-
Analytical Method Development for Alkyl Halides and Amines. National Institutes of Health (PMC). Discusses derivatization strategies for genotoxic impurities and amines.
-
Quantitative Analysis of Pyrrolizidine Alkaloids using UHPLC-MS/MS. MDPI. Provides validated parameters for pyrrolidine-based structures in complex matrices.
-
Application Notes for HPLC Analysis of Amines. BenchChem. Details the specific reaction mechanisms for FMOC and OPA derivatization of secondary amines.
-
Pyrrolidine Hydrochloride Properties & Safety. PubChem. Chemical and physical property data supporting solubility and stability claims.[1]
-
Gas Chromatography of Pyrrolidine Derivatives. NIST WebBook. Retention indices and column selection for pyrrolidine analysis.
Sources
Safety Operating Guide
Navigating the Disposal of 3-(Allyloxy)pyrrolidine Hydrochloride: A Guide to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 3-(Allyloxy)pyrrolidine hydrochloride necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(Allyloxy)pyrrolidine hydrochloride, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the following procedures are synthesized from data on analogous pyrrolidine derivatives and general best practices for hazardous chemical waste management.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Before any handling or disposal, a thorough risk assessment is paramount. While the exact hazard profile of 3-(Allyloxy)pyrrolidine hydrochloride is not detailed here, its pyrrolidine core suggests potential hazards that must be considered. Pyrrolidine and its derivatives can exhibit a range of hazardous properties, including flammability, corrosivity, and toxicity.[1] Therefore, it is crucial to treat 3-(Allyloxy)pyrrolidine hydrochloride as a hazardous substance until a definitive classification is obtained.
The foundational step in this process is to obtain and meticulously review the manufacturer-specific Safety Data Sheet (SDS). This document is the primary source of information regarding the chemical's physical and health hazards, safe handling procedures, and emergency response measures. The Occupational Safety and Health Administration (OSHA) mandates that employers make these SDSs readily accessible to all employees who may be exposed to hazardous chemicals.[2][3][4]
Key Information to Extract from the SDS:
-
GHS Hazard Pictograms and Statements: These provide a quick visual and written summary of the chemical's hazards.
-
Section 2: Hazards Identification: This section details the classification of the substance and any associated precautionary statements.
-
Section 7: Handling and Storage: This provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This specifies the necessary personal protective equipment (PPE).
-
Section 13: Disposal Considerations: This section provides crucial information on the appropriate disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as other health effects associated with pyrrolidine derivatives, a robust selection of PPE is non-negotiable.[1][5] The following table summarizes the recommended PPE for handling 3-(Allyloxy)pyrrolidine hydrochloride and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[6] | To protect against splashes and vapors that can cause serious eye irritation or damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult the SDS or glove manufacturer's compatibility chart. | To prevent skin contact, which may cause irritation or absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[6] | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be required. | To prevent inhalation of potentially harmful vapors or aerosols. |
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential for mitigating their impact.
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the laboratory's safety officer.[7]
-
Control Ignition Sources: If the substance is flammable, eliminate all potential ignition sources.[7][8]
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[7][8][9][10] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[8][10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Clean-Up Materials: All materials used for spill clean-up must be disposed of as hazardous waste.
Step-by-Step Waste Collection and Storage Protocol
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with regulations from the Environmental Protection Agency (EPA).[11][12]
Protocol for Waste Collection:
-
Select the Correct Container: Use a container that is compatible with 3-(Allyloxy)pyrrolidine hydrochloride. For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle.[11] Ensure the container is in good condition with a secure, leak-proof cap.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Allyloxy)pyrrolidine hydrochloride," and the approximate concentration or quantity.[13] Do not use abbreviations or chemical formulas.
-
Collect the Waste: Collect the waste in the designated container at the point of generation, which is known as a "satellite accumulation area."[13]
-
Keep the Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[13] This is to prevent the release of vapors and to avoid spills.
-
Do Not Mix Incompatible Wastes: Never mix different chemical wastes in the same container unless you are certain they are compatible. Incompatible wastes can lead to violent chemical reactions, fires, or explosions.
-
Fill Level: Do not fill the waste container to more than 90% of its capacity to allow for expansion of the contents.[11]
Storage of Waste Containers:
-
Store waste containers in a designated, well-ventilated area away from heat and ignition sources.
-
Segregate containers of incompatible wastes.
-
Ensure that all waste containers are removed from the laboratory for disposal in a timely manner, as stipulated by EPA regulations (often within 90 days for large quantity generators).[11] For academic laboratories operating under Subpart K, unwanted materials must be removed from the lab at a maximum of every twelve months.[14][15]
Formal Disposal Procedures: The Final Step
The ultimate disposal of 3-(Allyloxy)pyrrolidine hydrochloride must be conducted by a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[16]
Disposal Workflow:
Disposal Decision-Making Process
-
Initiate Pickup Request: Once your waste container is approaching 90% full, or as required by your institution's policies, submit a chemical waste pickup request to your organization's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms accurately and completely. This will typically include information about the chemical composition and quantity of the waste.
-
EHS Collection: Trained EHS personnel will collect the labeled waste container from your laboratory.
-
Transportation and Disposal: The EHS department will then arrange for the transportation of the waste by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
By adhering to these procedures, you can ensure the safe and compliant disposal of 3-(Allyloxy)pyrrolidine hydrochloride, protecting yourself, your colleagues, and the environment.
References
- 3-Pyrrolidinemethanol - CymitQuimica. (n.d.).
- New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Purity. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - pyrrolidine.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- National Oceanic and Atmospheric Administration. (n.d.). PYRROLIDINE - CAMEO Chemicals.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (S)-3-Hydroxypyrrolidine hydrochloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (R)-3-Pyrrolidinol.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - 3-Pyrrolidinol.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. nj.gov [nj.gov]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. danielshealth.com [danielshealth.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(Allyloxy)pyrrolidine hydrochloride
Operational Safety Guide: Handling 3-(Allyloxy)pyrrolidine Hydrochloride
Executive Summary & Hazard Architecture
Handling 3-(Allyloxy)pyrrolidine hydrochloride requires more than generic safety compliance; it demands an understanding of its specific molecular reactivity. This compound is a bifunctional building block: it contains a secondary amine (pyrrolidine) masked as a hydrochloride salt and an allyl ether moiety.
The Hazard Triad:
-
The HCl Counterion (Acidic Hydrolysis): As a hydrochloride salt, this compound is hygroscopic. Upon contact with mucosal membranes (eyes, lungs) or perspiration, it hydrolyzes to release hydrochloric acid locally, causing immediate chemical burns or severe irritation (Skin/Eye Irrit. 2A/2).
-
The Allyl Ether (Alkylating Potential): While less aggressive than allyl halides, allyl ethers possess alkylating potential. Long-term sensitization is a risk, requiring strict dermal isolation.
-
The Pyrrolidine Core: Secondary amines are potent sensitizers and can cause reversible respiratory distress (STOT SE 3).
Core Directive: Treat this solid as a corrosive inhalant hazard . All manipulations must prevent aerosolization and dermal contact.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The following matrix is optimized for the specific physical state (hygroscopic powder) and solution-phase behavior of this compound.
| PPE Category | Specification | Technical Justification (Causality) |
| Hand Protection (Solid) | Double Nitrile (Min 5 mil outer / 4 mil inner) | Powder Permeation: Fine salt dust migrates through micro-tears. Double gloving provides a sacrificial outer layer and visual breach detection (use contrasting colors). |
| Hand Protection (Solution) | Barrier Laminate (Silver Shield) OR High-Grade Nitrile | Solvent Carrier Risk: If dissolved in DCM or Methanol (common for this reagent), nitrile breakthrough occurs in <5 mins. If using DCM, barrier gloves are mandatory. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Aerosol Defense: Safety glasses with side shields are insufficient for fine organic salts. Goggles seal against airborne dust that drifts during weighing. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary Containment: The HCl salt is an upper respiratory irritant. If hood work is impossible (e.g., equipment maintenance), use a P100/OV respirator. |
| Body Defense | Tyvek® Lab Coat or Apron | Hygroscopic Adhesion: Cotton coats trap dust which then absorbs ambient moisture, creating acidic patches against the skin. Tyvek sheds dust effectively. |
Operational Protocol: The "Zero-Dust" Workflow
This protocol is designed to eliminate static-induced aerosolization, the primary vector of exposure for hydrochloride salts.
Phase 1: Engineering Controls & Setup
-
Verify Airflow: Ensure fume hood sash is at the working height (usually 18 inches). Confirm magnehelic gauge reads within safe operating limits.
-
Static Neutralization (CRITICAL): 3-(Allyloxy)pyrrolidine HCl is prone to static charge, causing "jumping" during weighing.
-
Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.
-
Alternative: Place a polonium-210 static eliminator strip inside the balance chamber.
-
Phase 2: Weighing & Transfer
-
The "Tunnel" Technique: Do not weigh in the open hood. Place the balance inside the hood.
-
Taring: Tare the weighing boat with the lid/cover on to account for air buoyancy, then remove the lid to add solid.
-
Transfer:
-
Use a funnel with a ground glass joint that fits directly into your reaction flask.
-
Why: This creates a closed system immediately. Do not dump powder from a boat into an open neck; static will scatter it.
-
-
Immediate Solvation: Once the solid is in the flask, add the solvent (e.g., DCM, DMF) immediately to wet the salt and stop dust generation.
Phase 3: Decontamination
-
Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance area. The water solubilizes the salt, preventing it from becoming airborne dust later.
-
Glove Removal: Perform "beak method" removal inside the hood. Discard gloves into solid hazardous waste immediately.
Visualizing the Safety Logic
The following diagram illustrates the critical decision nodes in the handling process to prevent exposure.
Caption: Operational decision tree for handling 3-(Allyloxy)pyrrolidine HCl, emphasizing phase-specific PPE and static control.
Emergency Response & Disposal
Spill Management (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Protocol:
-
Cover spill with a wet paper towel (water) to solubilize the salt.
-
Wipe up the slurry.
-
Place waste in a sealed bag before transferring to the solid waste drum.
-
Waste Disposal (Self-Validating System)
This compound creates acidic waste. You must neutralize it to prevent container pressurization or corrosion.
-
Segregation: Do not mix with strong oxidizers or bleach (potential for toxic chloramine formation from the pyrrolidine nitrogen).
-
Neutralization Step:
-
Dissolve waste material in water.
-
Slowly add Sodium Bicarbonate (NaHCO₃) until bubbling stops.
-
Validation: Check pH with a strip. It should be pH 6–8.
-
-
Final Stream: Dispose of the neutralized mixture into the Halogenated Organic Waste stream (due to the HCl content often being treated as halogenated in some protocols, or Non-Halogenated if the facility distinguishes strictly by carbon-halogen bonds—check local EHS).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
